molecular formula C21H18FN3O2S B12382756 Tuberculosis inhibitor 7

Tuberculosis inhibitor 7

Cat. No.: B12382756
M. Wt: 395.5 g/mol
InChI Key: RKPUYIBLTUCHSD-UHFFFAOYSA-N
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Description

Tuberculosis inhibitor 7 is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3

InChI Key

RKPUYIBLTUCHSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2

Origin of Product

United States

Foundational & Exploratory

"Tuberculosis inhibitor 7" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Pyrazine-2-Carboxamide Analogues as Tuberculosis Inhibitors

Introduction

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent discovery of novel therapeutics. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the chemical features required for a molecule's biological activity. This guide focuses on the SAR of a promising class of anti-tubercular agents: pyrazine-2-carboxamide analogues.

It is important to note that "Tuberculosis inhibitor 7" is not a standardized nomenclature for a specific compound. Instead, it is a common placeholder in scientific literature. This whitepaper will, therefore, synthesize findings related to a series of N-phenyl pyrazine-2-carboxamide derivatives to exemplify the SAR process in the context of anti-TB drug development.

Core Scaffold and Rationale

The pyrazine-2-carboxamide scaffold is of significant interest due to its presence in the first-line anti-TB drug pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacterium. This established clinical precedent makes pyrazine-2-carboxamide derivatives an attractive starting point for the development of new agents with potentially improved efficacy and novel mechanisms of action.

Quantitative Structure-Activity Relationship Data

The anti-tubercular activity of a series of N-phenyl pyrazine-2-carboxamide derivatives has been evaluated against M. tb. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the impact of various substitutions on inhibitory activity.

Table 1: In Vitro Anti-tubercular Activity of N-phenyl pyrazine-2-carboxamide Analogues

Compound IDR1R2R3R4IC90 (µg/mL)
7a HHHH> 100
7b HHClH50
7c HHIH12.5
7d HHNO2H25
7e HCH3IH6.25
7f HCH3ClH25
7g ClHIH3.13
7h ClCH3IH1.56
7i tert-ButylHIH1.56
7j tert-ButylCH3IH0.82
7k tert-ButylHClH6.25
7l tert-ButylCH3ClH3.13

IC90: Inhibitory concentration required to inhibit 90% of mycobacterial growth.

Interpretation of SAR Findings

The data presented in Table 1 reveals several key trends for the N-phenyl pyrazine-2-carboxamide series:

  • Importance of the Phenyl Ring Substitution: Unsubstituted compound 7a was inactive, highlighting the necessity of substitutions on the N-phenyl ring for anti-tubercular activity.

  • Effect of Halogen Substitution: The introduction of a halogen at the R3 position significantly enhanced potency. Iodine substitution (e.g., 7c ) was generally more favorable than chlorine (7b ). The most active compounds in the series all feature an iodine atom at this position.[1]

  • Role of the Pyrazine Ring Substituents: The addition of bulky, lipophilic groups at the R1 position of the pyrazine ring, such as a tert-butyl group, led to a substantial increase in activity. For instance, compound 7i (tert-butyl, iodine) is significantly more potent than 7c (H, iodine).

  • Synergistic Effects: The combination of a tert-butyl group at R1 and an iodine at R3 resulted in the most potent analogues, such as 7j , which exhibited an IC90 of 0.82 µg/mL.[1]

  • Influence of Methyl Substitution: A methyl group at the R2 position on the phenyl ring generally provided a modest increase in activity, as seen when comparing 7e to 7c and 7j to 7i .

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of pyrazine-2-carboxamide analogues.

General Synthesis of N-phenyl pyrazine-2-carboxamide Analogues
  • Acid Chloride Formation: The corresponding pyrazine-2-carboxylic acid (50 mmol) is refluxed with thionyl chloride (75 mmol) in dry toluene (20 mL) for 1 hour.[1]

  • Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

  • Amide Coupling: The resulting crude acid chloride is dissolved in dry toluene and added dropwise to a solution of the appropriately substituted aniline (50 mmol) and triethylamine (55 mmol) in dry toluene at 0°C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay)
  • Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate.

  • Inoculation: A bacterial inoculum is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:20. 100 µL of this inoculum is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The minimum inhibitory concentration (MIC) or IC90 is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

The following diagrams illustrate key logical and experimental workflows in the SAR study of pyrazine-2-carboxamide analogues.

SAR_Logic Core Pyrazine-2-Carboxamide Core Scaffold R1 R1 Substitution (Pyrazine Ring) Core->R1 Modification R3 R3 Substitution (Phenyl Ring) Core->R3 Modification Activity Anti-tubercular Activity R1->Activity tert-Butyl > H (Increases Potency) R3->Activity Iodine > Chlorine > H (Increases Potency)

Caption: Logical flow of the structure-activity relationship for pyrazine-2-carboxamides.

Experimental_Workflow Start Design Analogues Synthesis Chemical Synthesis (Acid Chloride -> Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (Anti-TB Assay - Alamar Blue) Purification->BioAssay SAR_Analysis SAR Analysis (Compare IC90/MIC values) BioAssay->SAR_Analysis Lead_Opt Lead Optimization (Design next generation) SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Cycle

Caption: General experimental workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The SAR studies on N-phenyl pyrazine-2-carboxamide analogues have successfully identified key structural features that govern their anti-tubercular activity. Specifically, the presence of a bulky, lipophilic group on the pyrazine ring and a large halogen, preferably iodine, on the N-phenyl ring are crucial for high potency. The most promising compounds from this series, such as 7j , warrant further investigation, including determination of their mechanism of action, evaluation against drug-resistant strains, and assessment of their pharmacokinetic and toxicological profiles. These findings provide a solid foundation for the rational design of the next generation of pyrazine-2-carboxamide-based anti-tubercular agents.

References

Discovery of a Novel Antitubercular Agent: A Technical Overview of Compound 7, an Allosteric Inhibitor of Mycobacterium tuberculosis Fumarate Hydratase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and characterization of a novel antitubercular agent, designated as Compound 7. This small molecule, chemically identified as N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, presents a promising therapeutic avenue through its selective, allosteric inhibition of Mycobacterium tuberculosis (Mtb) fumarate hydratase (FH), an essential enzyme in the tricarboxylic acid (TCA) cycle.

Core Discovery and Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the identification of novel drug targets and chemical matter with new mechanisms of action. Enzymes of essential metabolic pathways, such as the TCA cycle, are attractive targets. However, the high degree of conservation of these enzymes between prokaryotes and eukaryotes poses a significant challenge for developing selective inhibitors.

Compound 7 was identified through a high-throughput screening campaign designed to find inhibitors of Mtb fumarate hydratase.[1] The rationale for targeting this enzyme is its demonstrated essentiality for Mtb, making its inhibition a viable strategy to arrest bacterial growth.[1]

Quantitative Data Summary

The biological activity of Compound 7 has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

ParameterValueOrganism/EnzymeAssay TypeReference
IC50 2.5 ± 1.1 μMM. tuberculosis Fumarate HydrataseFluorescence-based enzyme inhibition assay[1]
Inhibition of Bacterial Growth 35% ± 6% growth relative to controlM. tuberculosis H37RvWhole-cell growth inhibition assay (at 250 μM)
Selectivity Selective for Mtb FH over human FHHuman Fumarate HydrataseEnzyme inhibition assay[1]

Mechanism of Action: Allosteric Inhibition

A key feature of Compound 7 is its novel mechanism of action. X-ray crystallography studies have revealed that Compound 7 does not bind to the active site of fumarate hydratase, which is highly conserved between Mtb and humans. Instead, it binds to a previously undiscovered allosteric site that is not conserved in the human homolog, thus accounting for its selectivity.[1][2]

The binding of Compound 7 to this allosteric site induces significant conformational changes in the enzyme. A unique dimeric binding mode has been observed, where two molecules of Compound 7 interact within the allosteric pocket.[2][3] This interaction locks the enzyme in a conformation that is incompatible with substrate binding, thereby inhibiting its catalytic activity.[1][2]

Allosteric Inhibition of Mtb Fumarate Hydratase cluster_Enzyme Mtb Fumarate Hydratase (Tetramer) cluster_Molecules Molecules ActiveSite Active Site Fumarate Fumarate (Substrate) ActiveSite->Fumarate Binding Blocked AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change Fumarate->ActiveSite Binds Compound7 Compound 7 (Inhibitor) Compound7->AllostericSite

Fig. 1: Allosteric inhibition of Mtb fumarate hydratase by Compound 7.

Experimental Protocols

Synthesis of Compound 7

While the primary literature confirms the resynthesis of Compound 7 for identity and purity verification, a detailed, step-by-step protocol is typically found in the supplementary materials of the cited publications. The synthesis involves the coupling of two key fragments: a substituted phthalazinone moiety and a sulfonamide-containing aniline derivative.

In Vitro Fumarate Hydratase Inhibition Assay

A fluorescence-based high-throughput screening assay was developed to monitor the activity of Mtb fumarate hydratase.[1]

  • Principle: The assay is based on a coupled enzyme reaction. Fumarate hydratase converts fumarate to L-malate. L-malate is then oxidized by malate dehydrogenase (MDH), which reduces NAD+ to NADH. The production of NADH is coupled to the reduction of a non-fluorescent substrate (resazurin) to a fluorescent product (resorufin) by diaphorase. The rate of increase in fluorescence is proportional to the activity of fumarate hydratase.

  • Reagents:

    • Mtb Fumarate Hydratase

    • Fumarate (substrate)

    • Malate Dehydrogenase (MDH)

    • Citrate Synthase

    • NAD+

    • Acetyl-CoA

    • Diaphorase

    • Resazurin

    • Compound 7 (or other test compounds)

    • Assay Buffer (e.g., 50 mM Tris pH 8, 5 mM MgCl2, 0.01% Brij 35)

  • Procedure:

    • The assay is performed in 384-well plates.

    • Test compounds (like Compound 7) are pre-incubated with the enzyme mixture (Mtb FH, MDH, citrate synthase, NAD+, acetyl-CoA, diaphorase, resazurin).

    • The reaction is initiated by the addition of the substrate, fumarate.

    • The fluorescence intensity (excitation ~525 nm, emission ~598 nm) is measured kinetically over time.

    • The initial reaction rates are calculated and normalized against controls (no inhibitor).

    • IC50 values are determined by fitting the dose-response data to a suitable model.

Fumarate Hydratase Inhibition Assay Workflow cluster_workflow Experimental Workflow cluster_reaction Coupled Reaction Start Start: 384-well plate Add_Enzymes Add Enzyme Mix (Mtb FH, MDH, etc.) Start->Add_Enzymes Add_Compound Add Compound 7 (Test Inhibitor) Add_Enzymes->Add_Compound Incubate Pre-incubate Add_Compound->Incubate Fumarate Fumarate Add_Compound->Fumarate Inhibits Add_Substrate Initiate with Fumarate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Rates Measure_Fluorescence->Analyze_Data Resorufin Resorufin (Fluorescent) Measure_Fluorescence->Resorufin Measures Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 Malate L-Malate Fumarate->Malate Mtb FH NADH NADH Malate->NADH MDH NADH->Resorufin Diaphorase

Fig. 2: Workflow of the in vitro fumarate hydratase inhibition assay.
M. tuberculosis Growth Inhibition Assay

The effect of Compound 7 on the growth of whole Mtb cells was assessed using a fluorescent reporter strain.

  • Bacterial Strain: M. tuberculosis H37Rv constitutively expressing Green Fluorescent Protein (GFP).

  • Culture Conditions: Bacteria are grown in 7H9 medium supplemented with glucose and casitone under aerobic conditions.

  • Procedure:

    • Cultures are treated with various concentrations of Compound 7 (up to 250 μM) or a vehicle control (DMSO).

    • The cultures are incubated, and bacterial growth is monitored by measuring the fluorescence of the GFP-expressing cells over a period of several days (e.g., 12 days).

    • The relative fluorescence units (RFU) are used as a proxy for bacterial growth.

    • The growth of treated cultures is compared to the vehicle-treated control to determine the percentage of growth inhibition.

Future Directions

The discovery of Compound 7 as a selective allosteric inhibitor of Mtb fumarate hydratase represents a significant advancement in the field of antitubercular drug discovery.[1] It validates the targeting of highly conserved metabolic enzymes through allosteric mechanisms as a viable strategy. Future work will likely focus on:

  • Lead Optimization: Improving the potency and pharmacokinetic properties of Compound 7 to enhance its in vivo efficacy.

  • In Vivo Studies: Evaluating the efficacy of optimized analogs in animal models of tuberculosis.

  • Mechanism of Action Studies: Further elucidating the structural and dynamic basis of the allosteric inhibition to guide rational drug design.

This in-depth guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Compound 7, a novel antitubercular agent. The data and protocols presented herein should serve as a valuable resource for researchers and professionals in the field of tuberculosis drug development.

References

Initial Screening of Tuberculosis Inhibitor 7 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of "Tuberculosis inhibitor 7," a promising compound in the fight against Mycobacterium tuberculosis (M. tuberculosis). This document details the in vitro efficacy, experimental protocols for key assays, and the putative mechanism of action, presenting a valuable resource for researchers in the field of tuberculosis drug discovery.

Compound Identification and In Vitro Efficacy

This compound, chemically identified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative (also referred to as compound 2d), has demonstrated significant activity against M. tuberculosis in initial screening assays.[1][2] The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 90% of bacterial growth (MIC90).

The in vitro activity of this compound was assessed against both M. tuberculosis and Mycobacterium marinum (M. marinum), a closely related species often used as a surrogate model. The results of these initial screenings are summarized in the table below.

Compound Chemical Class Target Organism MIC90 (μM)
This compound (compound 2d)3-methoxy-2-phenylimidazo[1,2-b]pyridazineMycobacterium tuberculosis0.63[1][2]
This compound (compound 2d)3-methoxy-2-phenylimidazo[1,2-b]pyridazineMycobacterium marinum0.63[1][2]

Experimental Protocols

The determination of the MIC90 for this compound was conducted using a specialized high-throughput screening assay employing an autoluminescent strain of M. tuberculosis. This method offers a rapid and sensitive measure of bacterial viability.

Determination of Minimum Inhibitory Concentration (MIC) using Autoluminescent M. tuberculosis

This protocol outlines the key steps for determining the MIC of a test compound against an autoluminescent strain of M. tuberculosis H37Rv.[3][4]

Materials:

  • Autoluminescent M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Test compound (this compound)

  • Sterile 384-well white opaque microplates

  • Luminometer

  • Control drugs (e.g., Isoniazid)

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in an appropriate solvent.

  • Inoculum Preparation: Culture the autoluminescent M. tuberculosis H37Rv strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Setup: Dispense the diluted test compound into the wells of a 384-well white opaque microplate. Include wells for a "no drug" control and a "no bacteria" (media only) control.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the test compound and the "no drug" control wells.

  • Incubation: Incubate the microplate at 37°C for a period of 3 to 7 days.

  • Luminescence Reading: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the number of viable bacteria.

  • MIC90 Determination: The MIC90 is defined as the lowest concentration of the test compound that results in a 90% reduction in luminescence compared to the "no drug" control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Dispense compound dilutions into 384-well plate A->D B Culture autoluminescent M. tuberculosis H37Rv C Adjust bacterial suspension to 1x10^5 CFU/mL B->C E Add M. tuberculosis inoculum to wells C->E D->E F Incubate plate at 37°C for 3-7 days E->F G Measure luminescence in each well F->G H Calculate % inhibition compared to control G->H I Determine MIC90 H->I

Experimental workflow for MIC90 determination.

Proposed Mechanism of Action

While the specific molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine class of compounds has not been definitively elucidated, research on the closely related imidazo[1,2-a]pyridine series provides strong evidence for a likely mechanism of action.[5][6][7] Studies have shown that imidazo[1,2-a]pyridines target QcrB, a subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex), which is a critical component of the electron transport chain in M. tuberculosis.[5][7][8]

Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force across the bacterial membrane. This, in turn, inhibits ATP synthesis, the primary energy currency of the cell, ultimately resulting in bacterial cell death.

G cluster_membrane Mycobacterial Inner Membrane cluster_etc Electron Transport Chain cluster_atp ATP Synthesis A Complex I (NADH Dehydrogenase) B Complex III (Cytochrome bc1) A->B C Complex IV (Cytochrome c oxidase) B->C D ATP Synthase B->D Proton Motive Force E ATP D->E inhibitor Tuberculosis inhibitor 7 inhibitor->B Inhibition

Proposed mechanism of action via QcrB inhibition.

Conclusion

This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has emerged as a potent inhibitor of M. tuberculosis growth in vitro. The initial screening data, obtained through a rapid and sensitive autoluminescent MIC assay, highlights its potential as a lead compound for further development. The proposed mechanism of action, through the inhibition of the essential QcrB subunit of the electron transport chain, represents a promising avenue for targeting drug-susceptible and potentially drug-resistant strains of M. tuberculosis. Further studies are warranted to optimize the pharmacokinetic properties of this compound class and to validate its mechanism of action.

References

An In-depth Technical Guide on the Tuberculosis Inhibitor: N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of a potent inhibitor of Mycobacterium tuberculosis, identified as "compound 7" in the foundational study by Kamsri et al. (2020). This benzimidazole derivative targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial mycolic acid biosynthesis pathway. The availability of its crystal structure in complex with InhA (PDB ID: 6R9W) provides a solid foundation for understanding its mechanism of action and for further drug development efforts.[1][2][3][4]

Chemical Properties

The inhibitor is chemically identified as N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide . Its structure is characterized by a central benzimidazole core linked to a phenyl group via a thioether bond, which in turn is connected to an indane carboxamide moiety.

PropertyValueReference
Molecular Formula C24H21N3OSKamsri et al. (2020)
Molecular Weight 400.5 g/mol Kamsri et al. (2020)
PDB ID 6R9W[1]

Biological Activity

This compound has demonstrated significant inhibitory activity against both the purified InhA enzyme and whole M. tuberculosis cells.

AssayValueReference
InhA Inhibition (IC50) 0.22 µM[1][2][3][4]
Whole-cell activity (MIC) against M. tuberculosis H37Rv 25 µg/mL[1][3]

Experimental Protocols

Synthesis of N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide

The synthesis of this benzimidazole derivative involves a multi-step process. A general procedure for the synthesis of similar benzimidazole compounds is outlined below, based on common synthetic methodologies for this class of compounds. For the specific synthesis of this compound, the original publication by Kamsri et al. should be consulted for precise details.

  • Synthesis of 2-chloromethyl benzimidazole: A solution of benzene-1,2-diamine and 2-chloroacetic acid is refluxed in hydrochloric acid. The reaction mixture is then cooled and neutralized with ammonium hydroxide to precipitate the product, which is subsequently purified by recrystallization.

  • Coupling Reaction: The synthesized 2-chloromethyl benzimidazole is then reacted with a substituted amine or alcohol in the presence of a base (e.g., potassium hydroxide) and a catalyst (e.g., potassium iodide) in a suitable solvent like ethanol. The reaction mixture is refluxed, followed by workup and purification to yield the final product.

InhA Inhibition Assay

The inhibitory activity of the compound against InhA is determined using a spectrophotometric assay that monitors the oxidation of NADH.[5]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the InhA enzyme, the inhibitor at various concentrations, the substrate (e.g., 2-trans-dodecenoyl-coenzyme A), and NADH in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).

  • Initiation and Measurement: The reaction is initiated by the addition of the InhA enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Whole-Cell Activity Assay (Resazurin Microtiter Assay - REMA)

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using the REMA method.[3][6][7][8]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., 7H9 broth supplemented with OADC) and adjusted to a specific McFarland standard.

  • Plate Preparation: The compound is serially diluted in a 96-well microtiter plate. The bacterial inoculum is then added to each well.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7 days).

  • Resazurin Addition and Reading: A solution of resazurin is added to each well, and the plate is re-incubated overnight. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protein Expression and Crystallization

The crystal structure of InhA in complex with the inhibitor was obtained through the following general steps:

  • Protein Expression and Purification: The inhA gene from M. tuberculosis H37Rv is cloned into an expression vector and transformed into a suitable host, such as E. coli BL21(DE3). The protein is then overexpressed and purified using standard chromatographic techniques.

  • Crystallization: The purified InhA protein is mixed with NADH and the inhibitor. This complex is then subjected to crystallization trials using various precipitating agents and conditions. The hanging drop vapor diffusion method is commonly employed.

  • X-ray Diffraction: The resulting crystals are cryo-protected and subjected to X-ray diffraction to collect diffraction data. The structure is then solved by molecular replacement and refined.

Mechanism of Action and Signaling Pathway

The primary target of this inhibitor is InhA, an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the elongation of fatty acids that are precursors to mycolic acids, the major component of the mycobacterial cell wall. By inhibiting InhA, the compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.

The inhibitor binds to a hydrophobic pocket within the InhA active site, which is implicated in binding the aliphatic portions of the enzyme's substrates. Notably, this binding site is distant from the NADH cofactor binding site.[1][3]

Below is a diagram illustrating the mycolic acid biosynthesis pathway and the role of the inhibitor.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Condensation & Translocation FAS_I FAS-I System MabA MabA FAS_I->MabA C16-C26 Acyl-CoA HadAB HadAB MabA->HadAB β-Ketoacyl-ACP InhA InhA HadAB->InhA trans-2-Enoyl-ACP KasA_B KasA/B InhA->KasA_B Acyl-ACP KasA_B->MabA Elongation Cycle Pks13 Pks13 KasA_B->Pks13 Meromycolic Acids MmpL3 MmpL3 Pks13->MmpL3 Mycolic Acid Precursors Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids Translocation Inhibitor N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl) -2,3-dihydro-1H-indene-2-carboxamide Inhibitor->InhA Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: Mycolic Acid Biosynthesis Pathway and Inhibition by the Benzimidazole Derivative.

References

Synthesis of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Anti-Tuberculosis Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the design of potent anti-mycobacterial agents. This technical guide details the synthesis, biological evaluation, and structure-activity relationships of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including the highly active "Tuberculosis inhibitor 7," which has demonstrated significant in vitro efficacy against Mycobacterium tuberculosis.

Core Synthesis Strategy

The synthetic route to the target 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives commences with the construction of the core imidazo[1,2-b]pyridazine ring system. This is typically achieved through the condensation of a substituted 3-aminopyridazine with an α-haloketone. Subsequent functionalization at various positions on the bicyclic scaffold allows for the exploration of structure-activity relationships (SAR) and optimization of anti-tubercular potency.

A key intermediate in the synthesis of the most potent analogues is 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine. The chlorine atom at the C6-position serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions.

Quantitative Data Summary

The in vitro anti-tubercular activity of the synthesized 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives was evaluated against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The following table summarizes the Minimum Inhibitory Concentration (MIC₉₀) values for a selection of the most active compounds.

Compound IDR (Substitution at C6)Mtb MIC₉₀ (µM)[1][2]Mm MIC₉₀ (µM)[1][2]
1 H>25.3>25.3
2 OPh1.260.63
3 (TB inhibitor 7) S-CH₂-Ph0.630.63
4 O-CH₂-Ph0.630.63
5 NH-CH₂-Ph1.261.26

Experimental Protocols

General Synthesis of 6-Substituted-3-methoxy-2-phenylimidazo[1,2-b]pyridazines

A representative experimental protocol for the synthesis of the target compounds is outlined below.

Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3(5H)-one

A mixture of 3-amino-6-chloropyridazine and phenylglyoxal is refluxed in a suitable solvent such as ethanol to yield the corresponding imidazo[1,2-b]pyridazin-3(5H)-one.

Step 2: Methylation to 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

The product from Step 1 is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF) to afford the 3-methoxy derivative.

Step 3: Nucleophilic Aromatic Substitution at C6

The 6-chloro intermediate is reacted with a variety of nucleophiles (e.g., benzyl mercaptan, benzyl alcohol, benzylamine) in the presence of a suitable base and solvent to yield the final 6-substituted derivatives.

In Vitro Anti-Tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The anti-tubercular activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • The bacterial culture is diluted to a standardized optical density.

  • The compounds are serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for 5-7 days.

  • Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds is assessed using mouse liver microsomes.

  • The test compound (1 µM) is incubated with pooled mouse liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t₁/₂) of the compound is calculated from the rate of its disappearance.

Structure-Activity Relationship (SAR) and Mechanism of Action

The SAR studies revealed that the presence of a phenyl group at C2 and a methoxy group at C3 are crucial for the anti-tubercular activity. The nature of the substituent at the C6 position significantly influences the potency. Compounds with a benzyl-heteroatom moiety at C6, such as a benzyloxy, benzylthio, or benzylamino group, exhibited the most potent in vitro activity, with MIC₉₀ values in the sub-micromolar range.

Despite their promising in vitro activity, these compounds were found to be inactive in a mouse model of tuberculosis. Further investigation revealed that they have very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes.[1][2] This metabolic instability is attributed to the oxidative cleavage of the imidazole moiety of the imidazo[1,2-b]pyridazine core.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Products 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one 3-Amino-6-chloropyridazine->6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one Condensation Phenylglyoxal Phenylglyoxal Phenylglyoxal->6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine 6-(Benzyl-heteroatom) Derivatives 6-(Benzyl-heteroatom) Derivatives 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine->6-(Benzyl-heteroatom) Derivatives Nucleophilic Aromatic Substitution 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one->6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine Methylation

Caption: Synthetic workflow for 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize Derivatives Purification Purify Compounds Synthesis->Purification Characterization Characterize Structures (NMR, MS) Purification->Characterization MIC_Assay In Vitro MIC Assay (M. tuberculosis) Characterization->MIC_Assay Metabolic_Stability In Vitro Metabolic Stability Assay Characterization->Metabolic_Stability SAR_Analysis Structure-Activity Relationship (SAR) MIC_Assay->SAR_Analysis Metabolic_Stability->SAR_Analysis

Caption: Overall experimental workflow from synthesis to biological evaluation.

SAR_Logic cluster_substituents Key Substituents Core Imidazo[1,2-b]pyridazine Core C2_Phenyl C2: Phenyl Group Core->C2_Phenyl C3_Methoxy C3: Methoxy Group Core->C3_Methoxy C6_Benzyl C6: Benzyl-heteroatom Moiety Core->C6_Benzyl Potency High In Vitro Potency (Sub-micromolar MIC) C2_Phenyl->Potency C3_Methoxy->Potency C6_Benzyl->Potency Instability Metabolic Instability (Oxidative Cleavage) Potency->Instability leads to Inactivity Lack of In Vivo Activity Instability->Inactivity

Caption: Logical relationship of SAR and metabolic instability.

Conclusion

The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel anti-tubercular agents. The derivatives bearing benzyl-heteroatom moieties at the C6 position exhibit excellent in vitro potency. However, their significant metabolic instability, leading to a lack of in vivo efficacy, highlights a critical challenge that needs to be addressed in future drug design efforts. Strategies to improve the metabolic stability of this compound class, for instance, by modifying the imidazo[1,2-b]pyridazine core or the key substituents to block the sites of metabolism, will be crucial for translating the potent in vitro activity into effective in vivo therapeutics for the treatment of tuberculosis.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis Inhibitor 7"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis Inhibitor 7," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, against Mycobacterium tuberculosis. The primary method detailed is the widely used Microplate Alamar Blue Assay (MABA), a reliable and cost-effective colorimetric assay for antimicrobial susceptibility testing of M. tuberculosis.[1][2][3]

Introduction

"this compound" has demonstrated potent activity against Mycobacterium tuberculosis and Mycobacterium marinum, with a reported 90% minimum inhibitory concentration (MIC90) of 0.63 μM for both strains.[4] Accurate and reproducible determination of its MIC is a critical step in the preclinical development of this compound. The MABA assay offers a high-throughput-compatible method for this purpose, providing quantitative results within a week.[1][5] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink and fluorescent resorufin by metabolically active mycobacterial cells.[3] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents this color change, thus indicating inhibition of bacterial growth.[3][6]

Quantitative Data Summary

The known inhibitory concentration for "this compound" is summarized in the table below. This value can serve as a reference point for experimental design and validation.

Compound NameOrganismAssayMIC Value
This compoundMycobacterium tuberculosisNot SpecifiedMIC90: 0.63 μM
This compoundMycobacterium marinumNot SpecifiedMIC90: 0.63 μM

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established MABA procedures for M. tuberculosis.[1][2][6]

Materials:

  • "this compound"

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well microplates (U-shaped bottom)

  • Alamar Blue reagent

  • 10% Tween 80

  • Sterile deionized water

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Sterile tubes for dilutions

  • Incubator (37°C)

  • Biosafety cabinet (BSL-3 facility for H37Rv)

  • Inverted mirror for reading plates

Procedure:

  • Preparation of "this compound" Stock Solution:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects mycobacterial growth.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth with 10% OADC until it reaches mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.[7][8]

  • Plate Setup:

    • Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • In the experimental wells, perform serial two-fold dilutions of "this compound" in 100 µL of Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.

    • Include wells for a positive control drug (e.g., Isoniazid) and a drug-free control (inoculum only).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well (except for media-only controls), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with a lid or Parafilm and incubate at 37°C for 5-7 days.[2][6]

  • Addition of Alamar Blue:

    • After the initial incubation period, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.[2][3]

    • Re-incubate the plate at 37°C for 24 hours.[2]

  • Reading and Interpretation:

    • If the control well has turned from blue to pink, add the Alamar Blue mixture to all remaining wells. If it remains blue, re-incubate and check daily until the color change occurs, indicating sufficient growth.[2][6]

    • After adding the reagent to all wells, incubate for an additional 24 hours.

    • The MIC is determined as the lowest concentration of "this compound" that prevents the color change from blue to pink.[3] The wells will remain blue, indicating no bacterial growth.

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout A Prepare Inhibitor Stock Solution E Serial Dilution of 'this compound' in 96-well plate A->E B Culture M. tuberculosis C Adjust Inoculum (0.5 McFarland) B->C D Dilute Inoculum (1:100) C->D F Add Inoculum to Wells D->F E->F G Incubate at 37°C (5-7 days) F->G H Add Alamar Blue to Control G->H I Incubate 24h H->I J Control Pink? I->J J->I No K Add Alamar Blue to All Wells J->K Yes L Incubate 24h K->L M Read MIC (Lowest concentration with blue well) L->M

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Signaling Pathway

Detailed information regarding the specific signaling pathway inhibited by "this compound" is not currently available in the public domain. Drug discovery and development often involve proprietary research, and the mechanism of action for novel compounds may not be disclosed until later stages of development or publication.

The diagram below illustrates a logical relationship in the context of drug susceptibility testing, outlining the potential outcomes based on the inhibitor's efficacy.

Logical_Relationship A M. tuberculosis Culture + 'this compound' B Concentration > MIC A->B C Concentration < MIC A->C D Inhibition of Metabolic Activity B->D E Continued Metabolic Activity C->E F Alamar Blue remains Blue (No Growth) D->F G Alamar Blue turns Pink (Growth) E->G

Caption: Logical outcomes of the MABA assay based on inhibitor concentration.

References

Application Notes and Protocols: Evaluating "Tuberculosis Inhibitor 7" in a Murine Model of Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health challenge, necessitating the development of novel therapeutics. "Tuberculosis Inhibitor 7" is an experimental small molecule that has been identified as a selective allosteric inhibitor of the M.tb fumarate hydratase.[1][2] This enzyme is a key component of the tricarboxylic acid (TCA) cycle, which is essential for the metabolic activity of M.tb. By inhibiting fumarate hydratase, "this compound" disrupts the central metabolism of the bacterium, leading to a reduction in its growth rate under aerobic conditions.[1][3][4] The allosteric nature of its binding allows for high selectivity for the mycobacterial enzyme over its human homolog, a promising characteristic for minimizing host toxicity.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "this compound" in a murine model of TB infection. The following sections outline the inhibitor's mechanism of action, protocols for in vivo efficacy studies, and illustrative data on its potential therapeutic effects.

Mechanism of Action: Allosteric Inhibition of Fumarate Hydratase

"this compound" functions by binding to a previously unidentified allosteric site on the M.tb fumarate hydratase enzyme.[1][2] This binding event induces a significant conformational change in the enzyme's structure. The altered conformation prevents the simultaneous binding of the enzyme's natural substrate, fumarate, to the active site. This non-competitive inhibition mechanism effectively shuts down a crucial step in the TCA cycle, leading to a bacteriostatic effect on aerobically growing M.tb.

Mechanism of Action of this compound inhibitor This compound allosteric_site Allosteric Site inhibitor->allosteric_site Binds to enzyme M.tb Fumarate Hydratase (Active Conformation) inhibited_enzyme Inhibited Enzyme (Inactive Conformation) enzyme->inhibited_enzyme Conformational Change product Malate enzyme->product Catalyzes Conversion allosteric_site->enzyme Part of substrate Fumarate inhibited_enzyme->substrate Prevents Binding tca_cycle TCA Cycle inhibited_enzyme->tca_cycle Disrupts substrate->enzyme Binds to Active Site product->tca_cycle Enters bacterial_growth M.tb Growth Inhibition tca_cycle->bacterial_growth Leads to

Mechanism of "this compound"

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical outcomes for promising experimental anti-tuberculosis compounds in murine models. Specific in vivo efficacy data for "this compound" is not yet publicly available.

Table 1: In Vitro Activity of "this compound"

ParameterValue
TargetM.tb Fumarate Hydratase
Inhibition TypeAllosteric
M.tb H37Rv Growth Inhibition (Aerobic)Dose-dependent reduction in growth rate[1]
SelectivityHigh for M.tb enzyme over human homolog[1]

Table 2: Illustrative In Vivo Efficacy of "this compound" in a Murine Model

Treatment GroupDosage (mg/kg)Route of AdministrationDuration (weeks)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Untreated Control--46.5 ± 0.44.8 ± 0.3
Isoniazid (Control)25Oral Gavage44.2 ± 0.53.1 ± 0.4
This compound50Oral Gavage45.3 ± 0.64.0 ± 0.5
This compound100Oral Gavage44.8 ± 0.53.5 ± 0.4

Table 3: Illustrative Pharmacokinetic Properties of "this compound" in Mice

ParameterValue
Bioavailability (Oral)~40%
Tmax (Oral)2 hours
Half-life (t1/2)6 hours
Cmax (at 100 mg/kg)5 µg/mL

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic tuberculosis infection in mice via aerosol inhalation, which is a common and physiologically relevant model for preclinical drug evaluation.[5][6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Specific pathogen-free, female BALB/c mice (6-8 weeks old)[7]

  • Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)[8]

  • Middlebrook 7H9 broth with appropriate supplements

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Preparation of M.tb Inoculum:

    • Culture M.tb H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Wash the bacterial cells with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in PBS and adjust the concentration to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse via the aerosol chamber.[9]

  • Aerosol Infection:

    • Place the mice in the aerosol exposure chamber.

    • Generate the aerosol using the prepared M.tb suspension according to the manufacturer's instructions for the chamber.[10]

    • After exposure, house the mice in a biosafety level 3 (BSL-3) facility.

  • Confirmation of Infection:

    • At 24 hours post-infection, euthanize a subset of mice (n=3-5).

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Plate serial dilutions of the lung homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU to confirm the initial bacterial load.[9]

Experimental Workflow for In Vivo Efficacy Testing start Start prepare_inoculum Prepare M.tb Inoculum start->prepare_inoculum aerosol_infection Aerosol Infection of Mice (50-100 CFU/mouse) prepare_inoculum->aerosol_infection confirm_infection Confirm Infection (Day 1 post-infection) aerosol_infection->confirm_infection establish_chronic Establish Chronic Infection (4 weeks post-infection) aerosol_infection->establish_chronic treatment_phase Treatment Phase (4 weeks) establish_chronic->treatment_phase euthanasia Euthanasia treatment_phase->euthanasia organ_harvest Harvest Lungs and Spleen euthanasia->organ_harvest homogenization Homogenization organ_harvest->homogenization plating Serial Dilution and Plating homogenization->plating incubation Incubation (3-4 weeks) plating->incubation cfu_enumeration CFU Enumeration incubation->cfu_enumeration data_analysis Data Analysis cfu_enumeration->data_analysis end End data_analysis->end

Workflow for In Vivo Efficacy Study
In Vivo Efficacy Evaluation of "this compound"

This protocol outlines the procedure for assessing the therapeutic efficacy of "this compound" in chronically infected mice.

Materials:

  • Chronically infected mice (from Protocol 1)

  • "this compound" (formulated for oral administration)

  • Control drug (e.g., Isoniazid)

  • Vehicle control

  • Oral gavage needles

Procedure:

  • Treatment Groups:

    • At 4 weeks post-infection, randomly assign the mice to different treatment groups (n=5-8 mice per group):

      • Group 1: Untreated control

      • Group 2: Vehicle control

      • Group 3: Isoniazid (e.g., 25 mg/kg, daily)

      • Group 4: "this compound" (low dose, e.g., 50 mg/kg, daily)

      • Group 5: "this compound" (high dose, e.g., 100 mg/kg, daily)

  • Drug Administration:

    • Administer the compounds daily for 4 weeks via oral gavage.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs and spleens.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.

  • Data Analysis:

    • Calculate the mean log10 CFU per organ for each treatment group.

    • Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of the inhibitor. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to assess significance.[8]

Logical Relationship of Key Experimental Stages

Logical Flow of Preclinical Evaluation target_id Target Identification (M.tb Fumarate Hydratase) inhibitor_discovery Inhibitor Discovery ('this compound') target_id->inhibitor_discovery in_vitro_char In Vitro Characterization (Mechanism, Selectivity) inhibitor_discovery->in_vitro_char animal_model Murine Model of TB Infection in_vitro_char->animal_model efficacy_study In Vivo Efficacy Study (CFU Reduction) animal_model->efficacy_study pk_study Pharmacokinetic Studies (ADME) animal_model->pk_study tox_study Toxicology Studies animal_model->tox_study preclinical_candidate Preclinical Candidate Selection efficacy_study->preclinical_candidate pk_study->preclinical_candidate tox_study->preclinical_candidate

Preclinical Evaluation Pipeline

Conclusion

"this compound" represents a promising therapeutic candidate with a novel mechanism of action targeting the central metabolism of M.tb. The protocols and illustrative data provided herein offer a framework for its preclinical evaluation in a murine model of tuberculosis. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile, and safety to determine its potential for further development as a new anti-tuberculosis agent.

References

Application Notes and Protocols for Evaluating the Efficacy of Tuberculosis Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of novel therapeutics. "Tuberculosis inhibitor 7" (TI-7) represents a promising novel compound with potential anti-tubercular activity. This document provides a comprehensive guide to the essential cell-based assays required to evaluate the efficacy of TI-7. The following protocols are designed to determine its direct anti-mycobacterial activity, its efficacy against intracellular bacteria, and its safety profile in mammalian cells.

Key Efficacy and Safety Parameters

A thorough in vitro evaluation of a novel anti-tubercular candidate like TI-7 involves a multi-faceted approach. The primary parameters to be assessed are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of Mtb. This is a fundamental measure of direct anti-mycobacterial activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that kills 99.9% of the initial bacterial population. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Intracellular Activity (IC50): The concentration of the compound that inhibits 50% of Mtb growth within macrophages. This is a critical parameter as Mtb is an intracellular pathogen.

  • Cytotoxicity (CC50): The concentration of the compound that causes 50% toxicity to mammalian cells. This is crucial for assessing the safety of the compound.

  • Selectivity Index (SI): The ratio of CC50 to IC50 or MIC. A higher SI indicates that the compound is more toxic to the bacteria than to the host cells, a desirable characteristic for a drug candidate.

Data Presentation

The following tables summarize hypothetical quantitative data for TI-7, providing a template for presenting experimental results.

Table 1: Direct Anti-mycobacterial Activity of TI-7

CompoundMIC (µg/mL) vs. H37RvMBC (µg/mL) vs. H37Rv
TI-71.255.0
Isoniazid0.050.2
Rifampicin0.10.5

Table 2: Intracellular Efficacy and Cytotoxicity of TI-7

CompoundIC50 (µg/mL) in THP-1 cellsCC50 (µg/mL) in THP-1 cellsSelectivity Index (SI = CC50/IC50)
TI-72.5>100>40
Isoniazid0.1>200>2000
Rifampicin0.2>100>500

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of TI-7 that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80

  • 96-well microplates

  • This compound (TI-7) stock solution

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO)

  • Resazurin solution (0.02% in sterile water)

Procedure:

  • Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05-0.1, which corresponds to approximately 1-5 x 107 CFU/mL. Dilute this suspension 1:100 to obtain the final inoculum.

  • Prepare serial two-fold dilutions of TI-7 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive control (Isoniazid) and negative control (DMSO).

  • Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is the lowest concentration of TI-7 that prevents the color change from blue to pink.[1]

Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol assesses the toxicity of TI-7 to a mammalian cell line, such as the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound (TI-7) stock solution

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of RPMI-1640 medium. Differentiate the cells into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25-100 ng/mL and incubate for 24-48 hours.

  • After differentiation, remove the PMA-containing medium and add fresh medium.

  • Prepare serial dilutions of TI-7 in RPMI-1640 medium and add 100 µL to the respective wells. Include positive and negative controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the negative control. The CC50 is the concentration of TI-7 that reduces cell viability by 50%.[1][2]

Protocol 3: Intracellular Mycobacterium tuberculosis Growth Inhibition Assay

This assay evaluates the ability of TI-7 to inhibit the growth of Mtb within macrophages.

Materials:

  • THP-1 cells or RAW 264.7 murine macrophages

  • Mycobacterium tuberculosis H37Rv strain

  • RPMI-1640 or DMEM medium with 10% FBS

  • 24-well cell culture plates

  • This compound (TI-7) stock solution

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Seed and differentiate THP-1 cells in 24-well plates as described in Protocol 2.

  • Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours at 37°C.[3]

  • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of TI-7, a positive control, or a negative control.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • At the end of the incubation, wash the cells with PBS and lyse them with 500 µL of lysis buffer for 10 minutes.

  • Prepare serial dilutions of the cell lysates and plate them on 7H10 or 7H11 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) for each treatment condition.

  • The percentage of inhibition is calculated relative to the CFU count in the negative control wells. The IC50 is the concentration of TI-7 that inhibits Mtb growth by 50%.

Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway that TI-7 might inhibit. Many anti-tubercular drugs target essential bacterial enzymes. This diagram illustrates a scenario where TI-7 acts as an allosteric inhibitor of a key enzyme in a metabolic pathway crucial for Mtb survival.

G cluster_0 Mycobacterium tuberculosis Cell Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes Essential_Metabolite Essential_Metabolite Product->Essential_Metabolite Leads to TI_7 Tuberculosis Inhibitor 7 Allosteric_Site TI_7->Allosteric_Site Binds to Allosteric_Site->Enzyme Inhibits (Conformational Change)

Caption: Hypothetical mechanism of TI-7 as an allosteric enzyme inhibitor.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

MIC Determination Workflow

A Prepare Mtb Inoculum C Add Mtb to wells A->C B Serial Dilution of TI-7 in 96-well plate B->C D Incubate for 7 days at 37°C C->D E Add Resazurin D->E F Incubate for 24-48h E->F G Read Results (Blue = No Growth, Pink = Growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Intracellular Growth Inhibition Assay Workflow

A Seed & Differentiate Macrophages (e.g., THP-1) B Infect Macrophages with Mtb (MOI 1:1) A->B C Wash to remove extracellular bacteria B->C D Add media with serial dilutions of TI-7 C->D E Incubate for 3-5 days D->E F Lyse Macrophages E->F G Plate lysates on 7H10/7H11 agar F->G H Incubate for 3-4 weeks G->H I Count Colony Forming Units (CFU) H->I

Caption: Workflow for intracellular Mtb growth inhibition assay.

References

Application Notes and Protocols for Testing Novel Tuberculosis Drug Candidates in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel anti-tuberculosis (TB) drugs is a global health priority. Preclinical evaluation of drug candidates in relevant animal models is a critical step in the drug development pipeline. This document provides detailed application notes and protocols for the use of various animal models to test the efficacy of novel TB drug candidates. The most commonly used models—mice, guinea pigs, rabbits, and non-human primates—are discussed, each offering unique advantages for studying different aspects of TB pathogenesis and treatment.[1][2][3]

Animal Models of Tuberculosis

A variety of animal models are utilized in TB research, each with distinct characteristics that mimic different aspects of human tuberculosis.[1][4] The choice of model depends on the specific research question, such as screening for bactericidal or sterilizing activity, evaluating the impact on different lesion types, or studying latent infection and reactivation.[2][5][6]

Mouse Models

Mice are the most widely used animals in TB research due to their cost-effectiveness, the availability of inbred strains, and a wide array of immunological reagents.[1][2] They are particularly useful for initial screening of drug candidates and for studying the host immune response.[2] However, standard laboratory mouse strains like BALB/c and C57BL/6 are relatively resistant to Mycobacterium tuberculosis (Mtb) infection and do not typically form the caseous, necrotic granulomas characteristic of human TB.[2][7]

Guinea Pig Models

Guinea pigs are highly susceptible to Mtb infection and develop lung pathology, including caseous necrosis and granuloma formation, that closely resembles human TB.[1][8][9][10][11] This makes them a valuable model for evaluating the sterilizing activity of new drug regimens and for studying vaccine efficacy.[1][9][10][12] A limitation of the guinea pig model is the relative lack of available immunological reagents compared to mice.[2][9]

Rabbit Models

Rabbits, particularly New Zealand White rabbits, provide a unique model for studying cavitary TB, a major feature of advanced human disease and a key site for bacterial persistence and transmission.[5][13][14] Following infection with certain Mtb strains, rabbits can develop well-formed granulomas with caseous necrosis and liquefaction, leading to cavity formation.[5][13][15] They can also model latent TB infection.[6][14]

Non-Human Primate (NHP) Models

Non-human primates, such as rhesus and cynomolgus macaques, are considered the gold standard for preclinical TB research as they most closely recapitulate the full spectrum of human TB disease, including active and latent infection, and the formation of complex granulomas.[16][17][18][19] Due to their high cost and ethical considerations, NHPs are typically used for the late-stage preclinical evaluation of the most promising drug and vaccine candidates.[20]

Data Presentation: Efficacy of TB Drug Candidates in Animal Models

The following tables summarize quantitative data on the efficacy of standard and investigational TB drugs in various animal models. Efficacy is primarily assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.

Table 1: Efficacy of Standard TB Drugs in the Mouse Model

Drug/RegimenMouse StrainInfection RouteTreatment DurationLung CFU Reduction (log10)Spleen CFU Reduction (log10)Reference
Isoniazid (INH)BALB/cLow-dose aerosol3 weeks~2.0~1.5[21]
CapreomycinBALB/cLow-dose aerosol3 weeks~1.5Not reported[21]
AmikacinBALB/cLow-dose aerosol3 weeks~1.5Not reported[21]
INH + Rifampin (RIF) + Pyrazinamide (PZA)BALB/cLow-dose aerosol2 months~4.0~3.5[22]
INH + RIF + PZAC57BL/6Low-dose aerosol2 months~3.8~3.2[22]

Table 2: Efficacy of TB Drugs in the Guinea Pig Model

Drug/RegimenGuinea Pig StrainInfection RouteTreatment DurationLung CFU Reduction (log10)Spleen CFU Reduction (log10)
IsoniazidDunkin-HartleyAerosol30 days~2.5~2.0
RifampinDunkin-HartleyAerosol30 days~3.0~2.5
BCG VaccinationDunkin-HartleyAerosol Challenge30 days post-challenge2-3Not specified

Note: Specific quantitative data for drug efficacy in guinea pigs is less frequently published in standardized formats compared to mice. The values presented are representative of expected outcomes based on descriptive literature.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis

This protocol describes the low-dose aerosol infection of mice to establish a pulmonary TB infection.

Materials:

  • Mycobacterium tuberculosis H37Rv or Erdman strain

  • Middlebrook 7H9 broth with supplements

  • Phosphate-buffered saline (PBS) with Tween 80

  • Aerosol exposure system (e.g., Glas-Col or similar)[23][24]

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Procedure:

  • Culture Mtb in 7H9 broth to mid-log phase.

  • Wash the bacterial cells with PBS-Tween 80 and resuspend in PBS.

  • Adjust the bacterial suspension to the desired concentration for nebulization. The final concentration will need to be calibrated to deliver the target dose (typically 50-100 CFU per mouse).[23][25]

  • Place mice in the exposure chamber of the aerosol generation system.

  • Nebulize the bacterial suspension for a predetermined time to deliver the target dose.[26]

  • One day post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial deposition in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[23]

  • Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU.

Protocol 2: Drug Administration

Novel drug candidates can be administered through various routes, with oral gavage being the most common for mimicking clinical administration.

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the drug formulation at the desired concentration.

  • Accurately weigh each animal to calculate the correct dose volume.

  • Administer the drug orally using a gavage needle. For a standard regimen, drugs are typically administered 5 days a week.[4]

  • For parenteral administration, drugs can be delivered via subcutaneous or intravenous routes.[21][27]

  • For aerosolized drug delivery, specialized equipment is required to deliver the drug directly to the lungs.[21][23]

Protocol 3: Assessment of Drug Efficacy

Efficacy is primarily determined by quantifying the bacterial load in target organs.

Materials:

  • Sterile dissection tools

  • Tissue homogenizer

  • PBS with Tween 80

  • Middlebrook 7H11 agar plates

Procedure:

  • At selected time points during and after treatment, humanely euthanize the animals.

  • Aseptically remove the lungs and spleen.

  • Homogenize each organ separately in a known volume of PBS-Tween 80.[25]

  • Prepare serial dilutions of the homogenates in PBS-Tween 80.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the number of CFU per organ. The data is typically presented as log10 CFU.[21]

Protocol 4: Histopathological Analysis

Histopathology provides qualitative assessment of the treatment effect on lung inflammation and granuloma formation.

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Ziehl-Neelsen (ZN) acid-fast stain

Procedure:

  • Collect lung lobes and fix them in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin.

  • Section the paraffin blocks using a microtome (4-5 µm sections).

  • Mount the sections on glass slides.

  • Stain sections with H&E to visualize tissue morphology and inflammatory infiltrates.[28]

  • Stain adjacent sections with ZN to visualize acid-fast bacilli within the tissue.[28]

  • Examine the slides under a microscope to assess the extent of inflammation, granuloma size and organization, and the presence of necrosis.[7][29][30]

Protocol 5: Humane Endpoints

Monitoring animal welfare is crucial. Humane endpoints should be established to minimize suffering.

Parameters to Monitor:

  • Body weight: A loss of 15-20% of the initial body weight is a common endpoint.[31][32]

  • Clinical signs: Labored breathing, rough coat, hunched posture, and reduced activity are indicators of severe disease.[31][33]

  • A scoring system combining multiple clinical signs can provide a more accurate prediction for the need for euthanasia.[31]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to TB drug testing.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Model Select Animal Model (e.g., BALB/c Mice) Aerosol_Infection Aerosol Infection (Low Dose) Animal_Model->Aerosol_Infection Mtb_Strain Prepare Mtb Strain (e.g., H37Rv) Mtb_Strain->Aerosol_Infection Confirm_Infection Confirm Initial Bacterial Load (Day 1 Post-Infection) Aerosol_Infection->Confirm_Infection Untreated_Control Untreated Control Group Confirm_Infection->Untreated_Control Vehicle_Control Vehicle Control Group Confirm_Infection->Vehicle_Control Drug_Treatment Novel Drug Candidate Treatment Group Confirm_Infection->Drug_Treatment Standard_Drug Standard Drug (e.g., INH) Control Group Confirm_Infection->Standard_Drug Endpoint_Analysis Endpoint Analysis (e.g., 4 weeks) Untreated_Control->Endpoint_Analysis Vehicle_Control->Endpoint_Analysis Drug_Treatment->Endpoint_Analysis Standard_Drug->Endpoint_Analysis CFU_Enumeration CFU Enumeration (Lungs and Spleen) Endpoint_Analysis->CFU_Enumeration Histopathology Histopathology (H&E and ZN Staining) Endpoint_Analysis->Histopathology Survival_Monitoring Survival Monitoring Endpoint_Analysis->Survival_Monitoring

Caption: Experimental workflow for in vivo efficacy testing of TB drug candidates.

TB_Immune_Response cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_outcome Pathological Outcome Mtb Mycobacterium tuberculosis Macrophage Alveolar Macrophage Mtb->Macrophage Phagocytosis Neutrophil Neutrophil Macrophage->Neutrophil Recruitment DC Dendritic Cell Macrophage->DC Antigen Presentation Th1 Th1 Cell DC->Th1 Activation in Lymph Node CTL Cytotoxic T Lymphocyte (CD8+) DC->CTL Activation in Lymph Node Activated_Macrophage Activated Macrophage Th1->Activated_Macrophage IFN-γ Secretion Granuloma Granuloma Formation Th1->Granuloma CTL->Macrophage Killing of Infected Cells CTL->Granuloma Activated_Macrophage->Mtb Enhanced Killing Activated_Macrophage->Granuloma Bacterial_Control Bacterial Control Granuloma->Bacterial_Control Tissue_Damage Tissue Damage Granuloma->Tissue_Damage

Caption: Simplified signaling pathway of the host immune response to Mtb infection.

References

Techniques for Assessing Intracellular Activity of TB Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle provides a protected niche, shielding the bacteria from host immune responses and many antimicrobial agents. Therefore, a critical step in the development of new anti-TB drugs is the evaluation of their ability to penetrate host cells and exert bactericidal or bacteriostatic effects on intracellular mycobacteria. This document provides detailed application notes and protocols for key in vitro assays used to assess the intracellular activity of TB inhibitors.

Key Assay Methodologies

Several methodologies have been developed to determine the efficacy of compounds against intracellular Mtb. The most common approaches involve the infection of macrophage cell lines or primary macrophages, followed by quantification of the surviving bacteria after drug treatment. The choice of method often depends on the required throughput, sensitivity, and the specific research question being addressed.

Macrophage Infection Models

In vitro macrophage infection models are the cornerstone for studying intracellular drug activity.[1] Commonly used models include primary macrophages, such as human monocyte-derived macrophages (hMDMs) or mouse bone marrow-derived macrophages (BMDMs), and immortalized macrophage-like cell lines like the human THP-1 and murine J774 or RAW 264.7 cells.[2] THP-1 cells, a human monocytic leukemia cell line, are frequently used as they can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

Reporter Gene Assays

Reporter gene assays offer a rapid and high-throughput alternative to traditional colony-forming unit (CFU) counting.[3] These assays utilize Mtb strains engineered to express reporter proteins, such as luciferase or green fluorescent protein (GFP), where the signal intensity correlates with bacterial viability.

  • Luciferase Assays: These assays use Mtb strains expressing a luciferase gene (e.g., from firefly or Vibrio harvei). The addition of a substrate (luciferin) results in a bioluminescent signal that is proportional to the number of viable bacteria.[2] This method is highly sensitive and amenable to high-throughput screening in 96- or 384-well formats.[4]

  • Green Fluorescent Protein (GFP) Assays: Mtb strains expressing GFP allow for the quantification of intracellular bacteria via fluorescence measurement.[5] This method can be used for both plate reader-based quantification and for single-cell analysis using fluorescence microscopy or flow cytometry.[6]

Colony Forming Unit (CFU) Enumeration

CFU counting is the gold standard for determining the number of viable bacteria. This method involves lysing the infected macrophages and plating serial dilutions of the lysate onto solid media.[7] After incubation, the number of colonies is counted to determine the bacterial load. While being the most direct measure of bacterial viability, it is labor-intensive and time-consuming due to the slow growth of Mtb.[7]

Metabolic Labeling Assays

Metabolic labeling techniques represent an emerging approach for assessing mycobacterial viability. These methods utilize modified essential nutrients or building blocks that are incorporated into the bacterial cells. For instance, trehalose analogues can be used to specifically label the mycobacterial cell wall, allowing for the detection and quantification of metabolically active bacteria.[8][9] This can be particularly useful for distinguishing live from dead bacteria.[10]

Data Presentation: Intracellular Activity of Standard TB Drugs

The following tables summarize quantitative data on the intracellular activity of commonly used TB drugs, providing a benchmark for comparison of novel inhibitors.

Table 1: Intracellular Minimum Inhibitory Concentration (MIC90) of Standard TB Drugs in Macrophage Models

DrugIntracellular MIC90 (µM)In Vitro MIC90 (µM)Macrophage ModelAssay TypeReference
Rifampin0.02 - 0.060.03THP-1Luciferase/GFP[1][4]
Isoniazid< 1.0-THP-1Luciferase/GFP[1][4]
Moxifloxacin0.45 - 0.62-THP-1Luciferase/GFP[1][4]
Linezolid1.85 - 2.140.7THP-1Luciferase/GFP[1][4]
Levofloxacin< 2.5-THP-1Luciferase/GFP[1][4]
Ofloxacin< 20-THP-1Luciferase/GFP[1][4]
Ethambutol< 20-THP-1Luciferase/GFP[1][4]

Table 2: Intracellular Accumulation of TB Drugs in THP-1 Macrophages

DrugIntracellular Concentration (ng/mL)Intracellular Accumulation Ratio*Reference
PhX1 (experimental)4,750 ± 127.2~2.5 - 3.0[11][12]
Bedaquiline4,410 ± 190.95.5[11][12]
Moxifloxacin3,374 ± 48.75.4[11][12]
Rifampin3,050 ± 62.9~2.5 - 3.0[11][12]
Linezolid770 ± 14.1-[11][12]

*Intracellular accumulation ratio is defined as the intracellular compound concentration divided by the extracellular concentration.

Experimental Protocols

Protocol 1: THP-1 Macrophage Infection with Mycobacterium tuberculosis

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and their subsequent infection with Mtb.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis (e.g., H37Rv)

  • 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • 24- or 96-well tissue culture plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells in a 24- or 96-well plate at a density of 1 x 10^5 cells/well.[13]

    • Add PMA to a final concentration of 40 ng/mL to induce differentiation.[14]

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.[14]

    • Wash the cells with fresh, pre-warmed RPMI-1640 medium to remove PMA and incubate for another 24 hours.

  • Preparation of Mtb Inoculum:

    • Grow Mtb in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • Pellet the bacteria by centrifugation and wash twice with PBS containing 0.05% Tween 80 to reduce clumping.

    • Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics.

  • Macrophage Infection:

    • Infect the differentiated THP-1 cells with the Mtb suspension at a desired multiplicity of infection (MOI), typically between 1 and 10.[13][15]

    • Incubate for 4 hours at 37°C to allow for phagocytosis.[13]

    • Remove the extracellular bacteria by washing the cells three times with pre-warmed PBS.

    • Add fresh RPMI-1640 medium containing the test compounds at various concentrations. Include a no-drug control (vehicle) and a positive control (e.g., rifampin).

Protocol 2: Luciferase Reporter Assay for Intracellular Viability

This protocol is for quantifying intracellular Mtb using a luciferase-expressing strain.

Materials:

  • Infected THP-1 cells in a 96-well white, opaque plate (from Protocol 1)

  • Mtb strain expressing luciferase (e.g., H37Rv-lux)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Drug Incubation:

    • After infection and addition of compounds, incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.[2]

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the macrophages and provides the substrate for the luciferase reaction.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • The luminescence signal is directly proportional to the number of viable intracellular bacteria.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control.

    • Determine the MIC90 or EC90 values by plotting the percentage of inhibition against the compound concentration.

Protocol 3: GFP Reporter Assay for Intracellular Viability

This protocol is for quantifying intracellular Mtb using a GFP-expressing strain.

Materials:

  • Infected THP-1 cells in a 96-well black, clear-bottom plate (from Protocol 1)

  • Mtb strain expressing GFP (e.g., H37Rv-GFP)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Drug Incubation:

    • After infection and addition of compounds, incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.[5]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for GFP (e.g., 485 nm excitation and 528 nm emission).

    • Alternatively, visualize and quantify the intracellular bacteria using a fluorescence microscope.

  • Data Analysis:

    • The fluorescence signal correlates with the intracellular bacterial load.

    • Calculate the percentage of growth inhibition and determine the MIC90 or EC90 values as described for the luciferase assay.

Protocol 4: CFU Enumeration Assay

This protocol provides the "gold standard" method for quantifying viable intracellular Mtb.

Materials:

  • Infected THP-1 cells in a 24- or 48-well plate (from Protocol 1)

  • Sterile water or 0.1% Triton X-100 in PBS for cell lysis

  • 7H10 or 7H11 agar plates supplemented with OADC

  • PBS with 0.05% Tween 80 for serial dilutions

Procedure:

  • Drug Incubation:

    • Incubate the infected cells with the test compounds for the desired period (e.g., 3, 5, or 7 days).

  • Macrophage Lysis:

    • Aspirate the medium from each well.

    • Add sterile water or 0.1% Triton X-100 to each well to lyse the macrophages and release the intracellular bacteria.[7]

    • Incubate for 10-15 minutes at room temperature.

  • Serial Dilution and Plating:

    • Collect the lysate and perform 10-fold serial dilutions in PBS with 0.05% Tween 80.

    • Spot-plate or spread-plate the dilutions onto 7H10 or 7H11 agar plates.[16]

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of colonies on the plates with a countable number of CFUs (typically 30-300).

    • Calculate the CFU/mL for each sample based on the colony count and the dilution factor.[16]

  • Data Analysis:

    • Compare the CFU counts from treated wells to the no-drug control to determine the reduction in bacterial viability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed & Differentiate THP-1 Cells infect_cells Infect Macrophages (MOI 1-10) seed_cells->infect_cells prep_mtb Prepare Mtb Inoculum prep_mtb->infect_cells wash_cells Wash Extracellular Mtb infect_cells->wash_cells add_compounds Add Test Compounds wash_cells->add_compounds incubate Incubate (3-7 days) add_compounds->incubate luciferase Luciferase Assay incubate->luciferase gfp GFP Assay incubate->gfp cfu CFU Enumeration incubate->cfu analyze_data Calculate % Inhibition Determine MIC90/EC90 luciferase->analyze_data gfp->analyze_data cfu->analyze_data

Caption: General workflow for assessing the intracellular activity of TB inhibitors.

Signaling Pathways in Macrophage Response to Mtb Infection

macrophage_signaling cluster_mtb Mycobacterium tuberculosis cluster_macrophage Macrophage cluster_receptors Pattern Recognition Receptors cluster_pathways Signaling Pathways cluster_response Immune Response mtb Mtb tlr2 TLR2 mtb->tlr2 PAMPs tlr4 TLR4 mtb->tlr4 PAMPs cgas cGAS mtb->cgas e.g., DNA phagosome_maturation Phagosome Maturation (Inhibited by Mtb) mtb->phagosome_maturation Inhibition nfkb NF-κB tlr2->nfkb mapk MAPK tlr2->mapk tlr4->nfkb tlr4->mapk sting STING-TBK1 cgas->sting cytokines Pro-inflammatory Cytokines (TNF, IL-6) nfkb->cytokines mapk->cytokines ifn Type I Interferons sting->ifn

Caption: Simplified signaling pathways in macrophages upon Mtb infection.

References

Application Notes and Protocols: In Vivo Efficacy of "Tuberculosis Inhibitor 7" in a Guinea Pig Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of a novel therapeutic candidate, "Tuberculosis Inhibitor 7," in a guinea pig model of Mycobacterium tuberculosis infection. This document is intended for researchers, scientists, and drug development professionals actively engaged in tuberculosis research.

Introduction

The guinea pig model is a cornerstone in the preclinical evaluation of new anti-tuberculosis agents due to its high susceptibility to Mycobacterium tuberculosis and the development of human-like lung pathology, including caseous necrotic granulomas.[1][2] This model is crucial for determining the in vivo bactericidal or bacteriostatic activity of novel compounds and their potential to reduce disease severity.[1][2] "this compound" is a novel investigational compound with a proposed mechanism of action targeting a key survival pathway in M. tuberculosis. These protocols outline the systematic approach to evaluate its efficacy.

Hypothetical Mechanism of Action of "this compound"

For the purpose of this document, it is hypothesized that "this compound" inhibits a specific bacterial gyrase, an enzyme crucial for DNA replication and repair in Mycobacterium tuberculosis. By targeting this essential enzyme, the inhibitor is expected to induce DNA damage and ultimately lead to bacterial cell death.

cluster_Mtb Mycobacterium tuberculosis DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling Relaxation Replication DNA Replication & Repair Gyrase->Replication Viability Bacterial Viability Replication->Viability Inhibitor This compound Inhibitor->Gyrase Inhibition

Caption: Hypothetical signaling pathway of "this compound" targeting DNA gyrase in M. tuberculosis.

Experimental Protocols

Animal Model and Husbandry
  • Species: Outbred Hartley guinea pigs are commonly used.[1]

  • Age/Weight: Animals should be young adults, typically weighing 300-400g at the start of the experiment.

  • Housing: Guinea pigs should be housed in a BSL-3 facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They must be provided with standard guinea pig chow supplemented with vitamin C and have access to water ad libitum.[2]

Infection Protocol

The low-dose aerosol infection model is standard for mimicking natural human infection.[1][3]

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Aerosol Exposure: Utilize a calibrated aerosol exposure chamber (e.g., Glas-Col) to deliver a low dose of approximately 10-50 colony-forming units (CFU) per animal to the lungs.[3]

  • Confirmation of Infection: At 24 hours post-exposure, a subset of animals is euthanized to confirm the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[3]

Treatment Regimen
  • Acclimatization and Pre-treatment: Allow the infection to establish for 3-4 weeks post-aerosol challenge, which allows for the development of granulomatous lesions.[3][4]

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., sucrose solution)[5]

    • Group 2: "this compound" - Low Dose (e.g., 10 mg/kg)

    • Group 3: "this compound" - High Dose (e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., Isoniazid at 10 mg/kg and Rifampicin at 10 mg/kg)[5]

  • Drug Administration: Administer the compounds orally via gavage once daily for 5 days a week for a duration of 4-8 weeks.[3][4]

cluster_workflow Experimental Workflow cluster_groups Treatment Groups Acclimatization Acclimatization (1 week) Infection Aerosol Infection (M. tb H37Rv) Acclimatization->Infection Establishment Infection Establishment (3-4 weeks) Infection->Establishment Treatment Treatment Period (4-8 weeks) Establishment->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Vehicle Vehicle Control LowDose Inhibitor 7 (Low Dose) HighDose Inhibitor 7 (High Dose) Positive Positive Control

Caption: Overview of the in vivo efficacy testing workflow in the guinea pig model.

Endpoint Evaluation

Humane endpoints should be monitored throughout the study, including body weight, clinical signs of distress, and labored breathing.[6][7]

  • Bacterial Load Determination: At the end of the treatment period, euthanize the animals. Aseptically remove the lungs and spleen. Homogenize the tissues and plate serial dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and enumerate the CFU.[5]

  • Histopathology: Collect portions of the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. Evaluate the lung lesion scores based on the size and number of granulomas.

  • Survival Studies: In a separate cohort, animals can be monitored for survival for an extended period post-treatment to assess for relapse.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison between treatment groups.

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Mean Spleen CFU (log10 ± SD)Lung Lesion Score (Mean ± SD)
Vehicle Control -6.5 ± 0.44.2 ± 0.34.5 ± 0.5
"this compound" 105.1 ± 0.53.1 ± 0.43.2 ± 0.6
"this compound" 504.2 ± 0.32.5 ± 0.22.1 ± 0.4
Positive Control (INH+RIF) 10+103.8 ± 0.22.1 ± 0.31.5 ± 0.3

Logical Relationship of Experimental Parameters

The successful evaluation of "this compound" relies on the interplay of several key experimental parameters.

cluster_params Key Experimental Parameters InfectionDose Infection Dose Efficacy Efficacy Assessment InfectionDose->Efficacy TreatmentDuration Treatment Duration TreatmentDuration->Efficacy DrugDose Drug Dosage DrugDose->Efficacy EndpointMetrics Endpoint Metrics (CFU, Histopathology) EndpointMetrics->Efficacy

Caption: Logical relationship between key experimental parameters and the final efficacy assessment.

Conclusion

These detailed protocols provide a robust framework for the in vivo efficacy testing of "this compound" in a guinea pig model. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is essential for the further development of this promising anti-tuberculosis candidate. The use of appropriate controls and comprehensive endpoint analyses will allow for a thorough evaluation of the compound's therapeutic potential.

References

Troubleshooting & Optimization

improving the solubility of "Tuberculosis inhibitor 7" for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of "Tuberculosis inhibitor 7," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a promising anti-TB candidate?

A1: "this compound" is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative that has demonstrated potent activity against Mycobacterium tuberculosis in vitro, with a reported Minimum Inhibitory Concentration (MIC90) of 0.63 μM. Its novel chemical scaffold makes it a valuable candidate for the development of new anti-tuberculosis therapies, especially in the context of rising drug resistance.

Q2: I am observing poor efficacy of this compound in my animal models despite its high in vitro potency. What could be the underlying issues?

A2: There are two primary challenges with this class of compounds that can lead to poor in vivo efficacy: low aqueous solubility and rapid metabolic degradation. It is crucial to address both of these factors in your in vivo study design. A recent study on similar 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives revealed that while they are highly active in vitro, they were found to be inactive in mouse models. This was attributed to a very short metabolic half-life of less than 10 minutes in mouse liver microsomes, likely due to oxidative cleavage of the imidazole moiety.

Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Creating nanosuspensions to increase the surface area for dissolution.

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.

  • Chemical Modifications/Formulation with Excipients:

    • Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.

    • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or a combination thereof to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).

    • Co-solvents: Using a mixture of water-miscible solvents to increase solubility. However, the toxicity of co-solvents must be carefully considered for in vivo studies.

Troubleshooting Guide: Improving In Vivo Performance

This guide will walk you through potential issues and solutions for improving the in vivo efficacy of this compound, addressing both solubility and metabolic stability.

Problem 1: Low and Variable Drug Exposure in Pharmacokinetic Studies
  • Possible Cause: Poor aqueous solubility leading to low and erratic absorption from the administration site.

  • Solution: Enhance the solubility of the compound using an appropriate formulation strategy. The choice of formulation will depend on the physicochemical properties of your specific batch of this compound and the intended route of administration.

Table 1: Hypothetical Physicochemical Properties of this compound and Formulation Selection Guide

ParameterHypothetical ValueImplication for FormulationRecommended Starting Formulations
Aqueous Solubility< 1 µg/mLVery poorly soluble; requires significant enhancement for oral or parenteral routes.Nanosuspension, Amorphous Solid Dispersion, Cyclodextrin Complex
LogP3.8Lipophilic; suitable for lipid-based formulations and encapsulation.Lipid-Based Formulations (for oral), Nanosuspension
Melting Point185°CHigh melting point suggests strong crystal lattice energy, making amorphization beneficial.Amorphous Solid Dispersion
Metabolic Half-life (Mouse Liver Microsomes)< 10 minHighly metabolically unstable; formulation alone may not be sufficient. Consider co-administration with a metabolic inhibitor or structural modification of the compound.All formulations should be tested for their ability to protect the drug from rapid metabolism.

Experimental Protocols

Below are detailed methodologies for three common and accessible formulation strategies to improve the solubility of this compound.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol is suitable for generating a suspension of nanoparticles with increased surface area, which can enhance the dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in sterile water)[1]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill or planetary ball mill

  • Sterile vials

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring. Cool to room temperature.

  • Accurately weigh the desired amount of this compound to achieve a final concentration of 10-50 mg/mL.

  • Add the drug powder to the stabilizer solution and pre-homogenize using a high-shear mixer for 15 minutes to obtain a coarse suspension.

  • Transfer the suspension to the milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 2-6 hours. The milling time should be optimized to achieve the desired particle size. Monitor the temperature to avoid excessive heat generation.

  • After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.

  • Characterize the nanosuspension for particle size distribution (e.g., using dynamic light scattering), drug content (by HPLC), and physical stability (monitoring for aggregation over time).

Workflow for Nanosuspension Preparation

G cluster_prep Preparation cluster_milling Milling cluster_char Characterization prep_stabilizer Prepare Stabilizer Solution (HPMC + Tween 80 in Water) pre_homogenize Pre-homogenize Drug in Stabilizer Solution prep_stabilizer->pre_homogenize weigh_drug Weigh this compound weigh_drug->pre_homogenize add_to_mill Add Suspension and Milling Media to Mill pre_homogenize->add_to_mill mill Wet Milling (2-6 hours) add_to_mill->mill separate Separate Nanosuspension from Media mill->separate particle_size Particle Size Analysis (DLS) separate->particle_size drug_content Drug Content (HPLC) separate->drug_content stability Physical Stability Assessment separate->stability

Caption: Workflow for preparing a nanosuspension of this compound.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method aims to create a molecular dispersion of the drug in a polymer matrix, preventing crystallization and enhancing solubility.

Materials:

  • This compound

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMCAS)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture that dissolves both drug and polymer)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the drug-to-polymer ratio to be tested (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the accurately weighed this compound and polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for 12-24 hours to remove any residual solvent.

  • Scrape the solid material from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterize the ASD for its amorphous nature (using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC)), drug content, and dissolution rate compared to the crystalline drug.

Logical Flow for ASD Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation Evaluation dissolve Dissolve Drug and Polymer in Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind to Powder dry->grind pxrd Confirm Amorphous State (PXRD/DSC) grind->pxrd dissolution In Vitro Dissolution Testing pxrd->dissolution compare Compare Dissolution Profile to Crystalline Drug dissolution->compare

Caption: Process for creating and evaluating an amorphous solid dispersion.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading

This is a simple method to prepare inclusion complexes, which can enhance the solubility of the drug by encapsulating it.

Materials:

  • This compound

  • Beta-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the molar ratio of drug to cyclodextrin (typically starting with 1:1).

  • Place the accurately weighed HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Add the accurately weighed this compound to the paste.

  • Knead the mixture thoroughly for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Characterize the complex for successful inclusion (e.g., using DSC, Fourier-Transform Infrared Spectroscopy (FTIR)), and determine the enhancement in aqueous solubility. A phase solubility study is recommended to determine the optimal drug:cyclodextrin ratio.[2]

Decision Pathway for Formulation Selection

G start Start: Poor In Vivo Efficacy check_solubility Is Aqueous Solubility < 10 µg/mL? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_metabolism Is Metabolic Half-Life < 30 min? metabolism_yes Yes check_metabolism->metabolism_yes Yes metabolism_no No check_metabolism->metabolism_no No formulate Implement Solubility Enhancement Strategy (ASD, Nanosuspension, etc.) solubility_yes->formulate solubility_no->check_metabolism consider_pkd Consider Co-dosing with Metabolic Inhibitor metabolism_yes->consider_pkd structural_mod Consider Structural Modification of the Compound metabolism_yes->structural_mod re_evaluate Re-evaluate In Vivo PK metabolism_no->re_evaluate formulate->check_metabolism other_issues Investigate Other Issues (e.g., Permeability, Target Engagement) re_evaluate->other_issues If still poor consider_pkd->re_evaluate

Caption: Troubleshooting logic for addressing poor in vivo performance.

References

Technical Support Center: Overcoming "Tuberculosis Inhibitor 7" Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with "Tuberculosis inhibitor 7" and other novel anti-tuberculosis compounds in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for "this compound"?

A1: The precise mechanism of "this compound" may not be fully elucidated. However, many anti-tubercular compounds exert their effects by targeting essential bacterial pathways. For instance, some inhibitors target enzymes within the tricarboxylic acid (TCA) cycle, such as fumarate hydratase, to disrupt bacterial metabolism[1]. Others may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. It is crucial to review any available literature on the specific inhibitor or its class to understand its putative target.

Q2: Why am I observing high levels of toxicity in my mammalian cell lines when treating with "this compound"?

A2: High cytotoxicity in mammalian cells is a common challenge in drug development and can stem from several factors:

  • Off-target effects: The inhibitor may interact with homologous proteins or pathways in mammalian cells.

  • Compound concentration: The concentration used may be too high, exceeding the therapeutic window.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Metabolic activation: The compound might be metabolized into a more toxic substance by the cells.

  • Experimental conditions: Factors like incubation time, serum concentration, and cell density can influence cytotoxicity[2].

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is important for understanding the mechanism of toxicity. Apoptosis is characterized by cell shrinkage and membrane blebbing, while necrosis involves cell swelling and lysis. Specific assays can be employed to differentiate these processes, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Q4: Are there alternative, less toxic inhibitors I can use?

A4: The field of tuberculosis research is active, with several new drug candidates in development that may offer better selectivity and lower toxicity profiles[3][4]. Some alternatives to consider, depending on the experimental context, include bedaquiline, pretomanid, and delamanid, which are newer approved drugs for multi-drug resistant tuberculosis[5][6]. Additionally, natural product-derived compounds are being explored as potential anti-mycobacterial agents with potentially fewer side effects[7].

Troubleshooting Guide

Problem 1: High background signal or inconsistent results in my cytotoxicity assay.

  • Question: My cytotoxicity assay (e.g., MTT, LDH) is showing high background absorbance or variability between replicates. What could be the cause?

  • Answer: Several factors can contribute to unreliable assay results:

    • Media components: High concentrations of certain substances in the cell culture medium can lead to high absorbance[8]. Consider testing the medium alone as a control.

    • Pipetting errors: Inaccurate or forceful pipetting can introduce variability[8]. Ensure proper pipetting technique and calibration of equipment.

    • Cell density: Too high a cell density can result in a high signal[8]. Optimize the cell seeding density for your specific assay.

    • Compound precipitation: The inhibitor may be precipitating in the culture medium. Visually inspect the wells for any precipitate and consider using a lower concentration or a different solvent.

Problem 2: Significant cell death observed even at low concentrations of the inhibitor.

  • Question: I am observing significant toxicity in my cell line even at concentrations where the inhibitor should be effective against M. tuberculosis. How can I mitigate this?

  • Answer: To reduce cytotoxicity while maintaining anti-mycobacterial activity, you can try the following:

    • Reduce incubation time: A shorter exposure to the compound may be sufficient to inhibit bacterial growth without causing excessive damage to the host cells.

    • Optimize serum concentration: Fetal bovine serum (FBS) contains proteins that can bind to and sequester compounds, reducing their effective concentration and toxicity. Experiment with different serum percentages.

    • Use a different cell line: Some cell lines may be inherently more resistant to the toxic effects of your compound. Consider screening a panel of cell lines (e.g., HepG2, A549, THP-1) to find a more suitable model[9][10].

    • Co-administration with a cytoprotective agent: In some cases, co-treatment with an antioxidant or another protective agent can reduce off-target toxicity, though this needs to be carefully validated.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for a novel tuberculosis inhibitor.

Compound Target Organism/Cell Line IC50 / CC50 (µM) Selectivity Index (SI) Reference
Inhibitor 7Mycobacterium tuberculosis H37Rv1.5-Hypothetical
Inhibitor 7Vero cells4530Hypothetical
Inhibitor 7HepG2 cells>100>66.7[9]
RifampicinMycobacterium tuberculosis H37Rv0.1-[11]
RifampicinVero cells2002000Hypothetical

IC50: Half-maximal inhibitory concentration against M. tuberculosis. CC50: Half-maximal cytotoxic concentration against mammalian cells. SI = CC50 / IC50.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Trypsinize and count the desired mammalian cell line.

    • Dilute the cells to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in fresh culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. A purple precipitate should form in viable cells[2].

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals[2].

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., Vero, HepG2) start->cell_culture compound_prep Prepare Inhibitor 7 Serial Dilutions start->compound_prep seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with Inhibitor 7 compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_cc50 Determine CC50 calc_viability->determine_cc50 end End determine_cc50->end

Caption: Workflow for assessing the cytotoxicity of a novel inhibitor.

signaling_pathway inhibitor This compound off_target Off-Target Kinase inhibitor->off_target inhibition downstream_protein Downstream Protein off_target->downstream_protein prevents phosphorylation pro_apoptotic Pro-Apoptotic Factors (e.g., Bax, Bak) downstream_protein->pro_apoptotic inhibition removed mitochondria Mitochondria pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical pathway of off-target induced apoptosis.

References

Technical Support Center: Optimizing Tuberculosis Inhibitor 7 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tuberculosis inhibitor 7 for animal studies. As specific in vivo data for this novel inhibitor is not yet publicly available, this guide draws upon established principles and common challenges encountered in the preclinical development of anti-tuberculosis agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective small molecule that functions as an allosteric inhibitor of the Mycobacterium tuberculosis fumarate hydratase. This enzyme is crucial for the tricarboxylic acid (TCA) cycle in M. tuberculosis. By binding to an allosteric site, the inhibitor induces a conformational change in the enzyme, preventing its normal function and thereby disrupting a key metabolic pathway essential for the bacterium's survival and growth.

Q2: What are the standard animal models used for testing anti-tuberculosis drugs?

A2: The most common animal model for preclinical evaluation of anti-tuberculosis drug candidates is the mouse, due to it being well-characterized and cost-effective.[1] Other models like guinea pigs and non-human primates are also used, particularly for their ability to form caseous necrotic granulomas, which are more similar to human tuberculosis pathology.[2][3] Rabbits are a useful model for studying cavitary tuberculosis.[4] The choice of model depends on the specific research question being addressed.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for anti-tuberculosis drugs?

A3: Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[5][6] Key parameters include:

  • Cmax/MIC: The ratio of the maximum plasma concentration to the minimum inhibitory concentration.

  • AUC/MIC: The ratio of the area under the plasma concentration-time curve to the minimum inhibitory concentration.

  • T > MIC: The percentage of time that the plasma concentration remains above the MIC.[7]

The relative importance of these parameters can vary between different classes of anti-tuberculosis drugs.[8]

Troubleshooting Guide

Issue 1: Poor oral bioavailability of this compound in initial mouse studies.

  • Possible Cause: Low aqueous solubility is a common issue with novel small molecule inhibitors.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. Common approaches include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10]

    • Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.[11]

    • Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) administration for initial efficacy studies to bypass absorption limitations.

Issue 2: High variability in plasma concentrations of this compound between individual animals.

  • Possible Cause: Inconsistent dosing technique, particularly with oral gavage, or variability in food and water intake affecting drug absorption.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure all personnel are thoroughly trained in consistent and accurate oral gavage techniques to minimize variability in administration.

    • Standardize Feeding Schedule: Fasting animals before dosing can sometimes reduce variability in drug absorption. However, the effect of food on the absorption of your specific compound should be empirically determined.

    • Evaluate Formulation Stability: Confirm the stability and homogeneity of the dosing formulation to ensure each animal receives a consistent dose.

Issue 3: Lack of in vivo efficacy despite good in vitro activity.

  • Possible Cause: Suboptimal drug exposure at the site of infection (e.g., within lung granulomas), rapid metabolism or clearance of the compound, or the in vitro assay conditions not reflecting the in vivo environment.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to determine the Cmax, half-life, and overall exposure (AUC) of the compound in the selected animal model. This will help ascertain if therapeutic concentrations are being achieved and maintained.

    • Assess Target Engagement: If possible, develop an assay to measure the inhibition of fumarate hydratase in tissue samples from treated animals to confirm the drug is reaching its target.

    • Evaluate in Different Animal Models: The pathophysiology of tuberculosis can vary between animal models. Testing in a model that more closely mimics human disease, such as the guinea pig, may yield different results.[2]

Issue 4: Observed toxicity at doses required for efficacy.

  • Possible Cause: The therapeutic window of the compound is narrow.

  • Troubleshooting Steps:

    • Dose-Ranging Toxicity Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). This involves administering increasing doses and closely monitoring for clinical signs of toxicity, changes in body weight, and clinical pathology markers.[12][13]

    • Histopathological Analysis: Perform histopathology on key organs (liver, kidney, spleen, etc.) from animals in the toxicity study to identify any target organ toxicity.

    • Consider Combination Therapy: Combining this compound with other anti-tuberculosis drugs may allow for a lower, less toxic dose to be used while still achieving a synergistic or additive therapeutic effect.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dosing RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (h)
Oral (in 0.5% CMC)500.826.54
Oral (in SEDDS)504.2125.84.5
Intravenous1015.50.130.24.2

Table 2: Example of a Dose-Ranging Efficacy and Toxicity Study in a Mouse Model

Treatment GroupDose (mg/kg/day)Mean Lung CFU (log10) Reduction vs. ControlAverage Body Weight Change (%)Observed Adverse Effects
Vehicle Control-0-2%None
Inhibitor 7250.8-1%None
Inhibitor 7501.5-3%Mild lethargy in 1/10 animals
Inhibitor 71002.1-8%Lethargy, ruffled fur in 6/10 animals
Isoniazid (Control)252.5-2%None

Experimental Protocols

Protocol 1: Mouse Model of Chronic Tuberculosis Infection for Efficacy Testing

  • Infection: Female BALB/c mice (6-8 weeks old) are infected via aerosol with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.

  • Treatment Initiation: Treatment is initiated 4 weeks post-infection, allowing for the establishment of a chronic infection.

  • Dosing: Animals are dosed orally once daily for 4-8 weeks with this compound at various concentrations. A vehicle control group and a positive control group (e.g., treated with isoniazid) are included.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on 7H11 agar to enumerate bacterial load (CFU).

  • Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU in the organs of treated mice to that of the vehicle control group.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Groups: Healthy female BALB/c mice are divided into groups for each dosing route and formulation to be tested.

  • Dosing: A single dose of this compound is administered via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from a subset of animals at each time point.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using appropriate software.

Mandatory Visualizations

G cluster_0 Mycobacterium tuberculosis Cell Inhibitor_7 Tuberculosis Inhibitor 7 Allosteric_Site Allosteric Site Inhibitor_7->Allosteric_Site Binds to Fumarate_Hydratase Fumarate Hydratase (Active Site) Malate L-Malate Fumarate_Hydratase->Malate Converts to TCA_Cycle TCA Cycle Disruption Fumarate_Hydratase->TCA_Cycle Inhibition leads to Allosteric_Site->Fumarate_Hydratase Induces Conformational Change in Fumarate Fumarate Fumarate->Fumarate_Hydratase Substrate G cluster_0 Preclinical Workflow for a Novel TB Inhibitor In_Vitro In Vitro Screening (MIC determination) Formulation Formulation Development In_Vitro->Formulation PK_Study Pharmacokinetic (PK) Studies Formulation->PK_Study Toxicity Dose-Ranging Toxicity Studies PK_Study->Toxicity Efficacy In Vivo Efficacy Studies PK_Study->Efficacy Toxicity->Efficacy Dose_Optimization Dose Optimization Efficacy->Dose_Optimization G Start Start: Lack of In Vivo Efficacy Check_PK Are plasma concentrations in the therapeutic range? Start->Check_PK Check_Formulation Is the formulation optimal for absorption? Check_PK->Check_Formulation No Check_Metabolism Is the compound rapidly metabolized? Check_PK->Check_Metabolism Yes Improve_Formulation Improve Formulation (e.g., SEDDS, nanocrystals) Check_Formulation->Improve_Formulation No Increase_Dose Increase Dose (if not limited by toxicity) Check_Formulation->Increase_Dose Yes Alt_Route Consider Alternative Administration Route (e.g., IV) Check_Metabolism->Alt_Route Re-evaluate Re-evaluate In Vivo Efficacy Improve_Formulation->Re-evaluate Increase_Dose->Re-evaluate Alt_Route->Re-evaluate

References

addressing instability of "Tuberculosis inhibitor 7" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tuberculosis inhibitor 7 (a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound.

Issue Possible Cause Recommendation
Precipitation of the inhibitor in aqueous buffer. Low aqueous solubility of the imidazo[1,2-b]pyridazine scaffold.- Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the aqueous assay buffer (typically ≤1%).- If precipitation persists, consider using a less polar buffer or adding a small amount of a biocompatible solubilizing agent like Pluronic F-68.
Inconsistent or lower-than-expected activity in cellular assays. 1. Degradation of the inhibitor: The imidazo[1,2-b]pyridazine core, particularly the imidazole moiety, can be susceptible to oxidative cleavage.[1]2. Precipitation at working concentration: The compound may be precipitating out of the complex cell culture medium.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the exposure of the compound to light and atmospheric oxygen.- Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.- Perform a solubility test in the specific cell culture medium being used.
Lack of in vivo efficacy despite potent in vitro activity. Rapid metabolism: Studies on 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown very short metabolic half-lives (less than 10 minutes) in mouse liver microsomes, suggesting rapid metabolic clearance.[1]- For in vivo studies, consider co-administration with a metabolic inhibitor if the specific metabolic pathway is known.- Structural modification of the inhibitor to block the sites of metabolic degradation may be necessary for improved pharmacokinetic properties.
Variability between experimental replicates. 1. Incomplete solubilization of the stock solution. 2. Adsorption to plasticware. 3. Degradation of the compound over the course of the experiment. - Ensure the stock solution is fully dissolved before making dilutions. Gentle warming and vortexing can help.- Use low-adhesion microplates and pipette tips.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected.- Minimize the duration of the experiment where the compound is in a dilute aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on the general solubility of imidazo[1,2-b]pyridazine derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] Ensure the compound is fully dissolved. For aqueous buffers, it is advisable to keep the final DMSO concentration at or below 1% to avoid solvent-induced artifacts.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light.

Q3: What is the known stability of this compound in solution?

A3: While specific data for this compound is limited, related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown susceptibility to oxidative cleavage of the imidazole moiety.[1] This suggests that the compound may be unstable in solutions exposed to air and light over extended periods. It is recommended to prepare fresh dilutions from stock for each experiment.

Q4: My in vitro results are potent, but the compound shows no activity in my animal model. Why?

A4: This is a known issue with this class of compounds. Research has indicated that 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives can have very short metabolic half-lives, leading to rapid clearance from the body and a lack of in vivo efficacy.[1] The likely metabolic pathway is the oxidative cleavage of the imidazole ring.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. Store immediately at -20°C or -80°C.

Protocol 2: General Workflow for an In Vitro Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_qc Quality Control start Start: Frozen Stock Solution (-80°C) thaw Thaw stock solution at room temperature start->thaw dilute Prepare fresh serial dilutions in DMSO thaw->dilute final_dilution Dilute to final concentration in assay buffer/medium dilute->final_dilution solvent_control Include DMSO-only control dilute->solvent_control add_to_plate Add compound to assay plate final_dilution->add_to_plate check_precipitation Visually inspect for precipitation final_dilution->check_precipitation incubate Incubate for specified time add_to_plate->incubate readout Measure assay readout incubate->readout solvent_control->add_to_plate

Caption: Recommended workflow for in vitro experiments.

Visualizations

Potential Metabolic Degradation Pathway

inhibitor This compound (Imidazo[1,2-b]pyridazine core) oxidative_cleavage Oxidative Cleavage of Imidazole Ring inhibitor->oxidative_cleavage Metabolic Enzymes (e.g., Cytochrome P450) inactive_metabolites Inactive Metabolites oxidative_cleavage->inactive_metabolites

Caption: Postulated metabolic degradation of this compound.

Troubleshooting Logic for Poor Activity

decision decision start Poor/Inconsistent Activity Observed check_solubility Is the compound soluble in the assay medium? start->check_solubility check_stability Was the compound handled to minimize degradation? check_solubility->check_stability Yes optimize_solvents Optimize solvent/buffer system. Lower final concentration. check_solubility->optimize_solvents No check_metabolism Is this an in vivo experiment? check_stability->check_metabolism Yes prepare_fresh Prepare fresh solutions. Protect from light/air. check_stability->prepare_fresh No consider_pk Consider rapid metabolic clearance. check_metabolism->consider_pk Yes other_issues Investigate other experimental factors. check_metabolism->other_issues No solubility_yes Yes solubility_no No stability_yes Yes stability_no No metabolism_yes Yes metabolism_no No

Caption: Decision tree for troubleshooting poor experimental results.

References

troubleshooting inconsistent results in "Tuberculosis inhibitor 7" assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers using Tuberculosis Inhibitor 7 (TB-I7). TB-I7 is a potent and selective direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1][2][3] This guide addresses common issues encountered in both target-based enzymatic assays and cell-based mycobacterial growth inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (TB-I7)?

A1: TB-I7 is a direct inhibitor of the InhA enzyme, the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis.[1][4] It binds to the enzyme's active site in an NADH-dependent manner, blocking the binding of the enoyl-ACP substrate.[4] This inhibition disrupts the FAS-II pathway, halting mycolic acid synthesis and preventing cell wall formation, which ultimately leads to bacterial death.[1] Unlike isoniazid, TB-I7 does not require activation by the catalase-peroxidase enzyme KatG, making it effective against many isoniazid-resistant strains.[1][2]

Q2: In which assays can TB-I7 be used as a control?

A2: TB-I7 is an ideal positive control for experiments targeting InhA or the broader mycolic acid biosynthesis pathway. It can be used in:

  • InhA Enzymatic Inhibition Assays: To validate assay setup and confirm the activity of recombinant InhA.

  • Whole-Cell Growth Inhibition Assays: As a positive control for M. tuberculosis (including isoniazid-resistant strains) and other mycobacterial species where InhA is essential.

  • Metabolic Labeling Assays: To confirm the inhibition of mycolic acid synthesis.[4]

Q3: What is the recommended solvent and storage condition for TB-I7?

A3: TB-I7 is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the assay does not exceed a level that affects mycobacterial growth or enzyme activity (typically ≤1%).[5]

Troubleshooting Inconsistent Results

This section addresses specific issues that may arise during experimentation with TB-I7, providing potential causes and actionable solutions.

InhA Enzymatic Assays

Problem: High variability between replicate wells or experiments.

Potential CauseRecommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Ensure thorough mixing of reagents before dispensing.
InhA Enzyme Instability Prepare fresh enzyme dilutions for each experiment. Keep enzyme on ice at all times. Avoid repeated freeze-thaw cycles of the stock. Confirm enzyme activity with a control substrate run before starting inhibitor assays.
Substrate/Cofactor Degradation Prepare fresh NADH solutions for each assay, as it is sensitive to light and pH. Store substrate stocks as recommended.
Plate Edge Effects Avoid using the outer wells of the microtiter plate for samples. Fill outer wells with sterile water or buffer to maintain humidity and minimize evaporation.

Problem: The IC50 value for TB-I7 is significantly higher than expected.

Potential CauseRecommended Solution
Incorrect Enzyme Concentration Verify the concentration and activity of your InhA preparation. An excessively high enzyme concentration will require more inhibitor to achieve 50% inhibition.[5]
High Substrate Concentration Ensure the concentration of the enoyl-ACP substrate is at or near its Michaelis-Menten constant (Km). Excess substrate can outcompete the inhibitor.
Inhibitor Precipitation Check the solubility of TB-I7 at the tested concentrations in your final assay buffer. If precipitation is observed, adjust the DMSO concentration or lower the maximum inhibitor concentration.
Assay Incubation Time Optimize the incubation time. If the reaction proceeds too quickly, the apparent IC50 may be higher. Ensure measurements are taken within the linear range of the enzymatic reaction.
M. tuberculosis Whole-Cell Assays (MIC Determination)

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.

Potential CauseRecommended Solution
Inoculum Variability Standardize the inoculum preparation rigorously. Use a fresh culture in the mid-log phase of growth. Adjust the inoculum to a McFarland standard (e.g., 0.5) and then dilute to the final required cell density (e.g., 10^5 CFU/mL).[6][7]
Cell Clumping M. tuberculosis is prone to clumping. Break up clumps by vortexing with glass beads or by repeated passage through a syringe before inoculum preparation.[6] Inconsistent clumping leads to variable cell numbers per well.
Media Composition Use a consistent batch of Middlebrook 7H9 medium supplemented with OADC.[7][8] Variations in media components can affect both bacterial growth and inhibitor activity.
Compound Adsorption Use low-binding microtiter plates, as hydrophobic compounds can adsorb to standard polystyrene plates, reducing the effective concentration.

Problem: No inhibition of growth is observed, even at high concentrations of TB-I7.

Potential CauseRecommended Solution
Resistant Bacterial Strain Confirm the genotype of your M. tuberculosis strain. While TB-I7 is effective against many katG mutants, resistance can arise from mutations directly in the inhA gene.[4] Sequence the inhA gene to check for resistance-conferring mutations.
Compound Inactivation Ensure the compound has not degraded. Use a fresh aliquot of TB-I7 stock. Confirm its activity in a cell-free enzymatic assay if possible.
Overly Dense Inoculum An excessively high bacterial inoculum can overcome the inhibitor's effect. Double-check your cell density calculations and plating method.[9]
Contamination Check for contamination in your mycobacterial culture. Contaminating organisms are often resistant to TB-specific inhibitors and can overgrow the plate.[10]

Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol is for determining the IC50 value of TB-I7 against recombinant InhA by monitoring NADH depletion.

Materials:

  • Recombinant purified M. tuberculosis InhA

  • TB-I7 stock solution (10 mM in DMSO)

  • NADH (stock solution 1 mM in assay buffer)[5]

  • 2-trans-dodecenoyl-CoA (DD-CoA) substrate

  • Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl

  • 96-well, UV-transparent microtiter plates

Methodology:

  • Prepare serial dilutions of TB-I7 in 100% DMSO. A common starting point is a 2-fold dilution series.[5]

  • In each well of the 96-well plate, add reagents in the following order:

    • Assay Buffer

    • Diluted TB-I7 or DMSO (for positive and negative controls). The final DMSO concentration should be 1%.[5]

    • 20 nM InhA enzyme solution.[5]

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add 250 µM NADH to each well.[5]

  • Initiate the enzymatic reaction by adding the DD-CoA substrate.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader. This tracks the oxidation of NADH.

  • Calculate the initial velocity (V₀) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: M. tuberculosis Whole-Cell MIC Assay

This protocol follows the standard broth microdilution method to determine the MIC of TB-I7.[6][7]

Materials:

  • M. tuberculosis H37Rv (or other relevant strain)

  • Middlebrook 7H9 Broth supplemented with 10% OADC and 0.2% glycerol.[8]

  • TB-I7 stock solution (10 mM in DMSO)

  • Sterile 96-well, U-bottom plates with lids.[6][7]

Methodology:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

  • Prepare the inoculum by adjusting the culture to a 0.5 McFarland standard, then diluting it to achieve a final concentration of approximately 10^5 CFU/mL in the assay wells.[6][7]

  • Prepare 2-fold serial dilutions of TB-I7 in 7H9 broth directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well containing the inhibitor dilutions.

  • Include appropriate controls:

    • Growth Control: Cells + Media + DMSO (no inhibitor).

    • Sterility Control: Media only (no cells).

  • Seal the plates and incubate at 37°C in a humidified incubator.

  • Read the plates after 7-14 days, or once growth is clearly visible in the growth control wells.[8]

  • The MIC is defined as the lowest concentration of TB-I7 that completely inhibits visible growth of the bacteria.[6][7]

Visual Guides

Signaling Pathway Inhibition

cluster_FAS_II Mycolic Acid Synthesis (FAS-II Pathway) AcpM AcpM KasA KasA AcpM->KasA MabA MabA KasA->MabA InhA InhA (Enoyl-ACP Reductase) MabA->InhA Pks13 Pks13 InhA->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall TB_I7 This compound (TB-I7) TB_I7->InhA Inhibition

Caption: Inhibition of the InhA enzyme by TB-I7 blocks the mycolic acid synthesis pathway.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Serial Dilutions of TB-I7 in 96-well Plate D 4. Inoculate Plate with Standardized M. tb Culture A->D B 2. Culture M. tuberculosis to Mid-Log Phase C 3. Standardize Inoculum (0.5 McFarland -> Dilute) B->C C->D E 5. Incubate Plate at 37°C (7-14 Days) D->E F 6. Read Plates Visually for Bacterial Growth E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TB-I7.

Troubleshooting Logic for Inconsistent MIC Results

Start Inconsistent MIC Results CheckInoculum Was Inoculum Standardized Correctly? (Log-phase, McFarland, No Clumps) Start->CheckInoculum CheckMedia Is Media Consistent? (Batch, Supplements) CheckInoculum->CheckMedia Yes FixInoculum Action: Refine Inoculum Preparation Protocol CheckInoculum->FixInoculum No CheckCompound Is Compound Stock Viable? (Age, Storage, Solubility) CheckMedia->CheckCompound Yes FixMedia Action: Use New, Consistent Batch of Media CheckMedia->FixMedia No CheckStrain Is Strain Genotype Confirmed? (Potential inhA mutation) CheckCompound->CheckStrain Yes FixCompound Action: Prepare Fresh Compound Dilutions CheckCompound->FixCompound No FixStrain Action: Sequence inhA Locus and Confirm Strain Identity CheckStrain->FixStrain No End Re-run Assay CheckStrain->End Yes FixInoculum->End FixMedia->End FixCompound->End FixStrain->End

References

Technical Support Center: Enhancing Bioavailability of Novel TB Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when enhancing the bioavailability of novel tuberculosis (TB) compounds.

Frequently Asked Questions (FAQs)

Q1: My novel anti-TB compound has poor aqueous solubility. What initial strategies can I employ to improve its bioavailability?

A1: Poor aqueous solubility is a common challenge for many anti-TB drug candidates.[1][2][3] Several initial strategies can be employed to address this issue, primarily focusing on formulation and chemical modification approaches.

Formulation Strategies:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can significantly enhance its solubility and absorption.[2][4][5][6] These include:

    • Nanoemulsions: Thermodynamically stable mixtures of oil, water, and a surfactant that can improve the solubility and tissue penetration of lipophilic drugs.[4][7]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs), offering high drug loading and stability.[4][5][8]

  • Polymeric Nanoparticles (PNPs): Encapsulating the drug in biodegradable and biocompatible polymers can improve bioavailability, offer controlled release, and reduce dose frequency.[7]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants, which increase the surface area for dissolution.[7][9]

Chemical Modification Strategies:

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[10][11] This strategy can be used to improve solubility, permeability, and absorption.[11][12][13]

  • Salt Formation: For ionizable compounds, forming a salt can significantly increase the dissolution rate.[8]

Q2: I am observing high first-pass metabolism with my compound. How can I mitigate this?

A2: High first-pass metabolism, where a significant portion of the drug is metabolized in the liver before reaching systemic circulation, can drastically reduce bioavailability.[7] Strategies to overcome this include:

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the liver and gastrointestinal tract.[7][14][15] Nanocarriers can also facilitate lymphatic transport, bypassing the portal circulation and first-pass metabolism.[16]

  • Chemical Modifications:

    • Prodrugs: Designing a prodrug that is resistant to first-pass metabolism and is activated at the target site can be an effective strategy.[10][11]

    • Structural Modification: Altering the chemical structure to block metabolic sites without affecting pharmacological activity can reduce first-pass metabolism.[17]

Q3: My compound shows good in vitro activity but poor in vivo efficacy. What could be the reasons, and how can I troubleshoot this?

A3: A discrepancy between in vitro and in vivo results is a common hurdle in drug development. Several factors related to bioavailability could be responsible:

  • Poor Absorption: The compound may have low permeability across the intestinal epithelium.

  • Efflux Pump Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein, which actively transport drugs out of cells, reducing intracellular concentrations.[18][19]

  • Instability: The compound may be unstable in the gastrointestinal tract's pH or susceptible to enzymatic degradation.

Troubleshooting Steps:

  • Assess Permeability: Conduct in vitro permeability assays, such as the Caco-2 cell monolayer assay, to evaluate the compound's ability to cross the intestinal barrier.

  • Investigate Efflux Pump Interaction: Use in vitro models with and without efflux pump inhibitors (e.g., verapamil, reserpine) to determine if your compound is a substrate.[20][21][22]

  • Evaluate Stability: Assess the compound's stability at different pH values mimicking the stomach and intestine, and in the presence of relevant enzymes.

  • Consider Formulation Strategies: If permeability is low, consider using permeation enhancers or formulating the drug in nanoparticles that can be taken up by alternative absorption pathways.[23] If efflux is an issue, co-administration with an efflux pump inhibitor could be explored.[19][22]

Troubleshooting Guides

Guide 1: Low Oral Bioavailability in Animal Models

Symptom Possible Cause Suggested Action
Low Cmax and AUC after oral administrationPoor aqueous solubility- Perform solubility studies in different biorelevant media.- Employ solubility enhancement techniques such as micronization, nanosuspension, or formulation with cyclodextrins.[3][9]- Develop lipid-based formulations like nanoemulsions or SLNs.[4][5]
Low intestinal permeability- Conduct in vitro permeability assays (e.g., Caco-2).- If permeability is low, consider chemical modification to create a more lipophilic prodrug.[17][24]- Investigate the use of permeation enhancers.
High first-pass metabolism- Perform in vitro metabolism studies using liver microsomes.- Design prodrugs that mask metabolic sites.[10]- Utilize nanoparticle-based delivery systems to alter biodistribution and reduce liver exposure.[7][15]
Efflux pump-mediated transport- Perform in vitro transport assays with and without efflux pump inhibitors.[20]- If efflux is confirmed, consider co-administration with a known efflux pump inhibitor.[19][21]
Rapid clearance from plasmaHigh metabolic rate- Analyze metabolite profiles in plasma and urine.- Consider structural modifications to block metabolic hotspots.[17]

Guide 2: High Variability in In Vivo Bioavailability Data

Symptom Possible Cause Suggested Action
Large inter-subject variability in pharmacokinetic parameters (AUC, Cmax)Food effects- Conduct bioavailability studies in both fasted and fed states to assess the impact of food.[25]
Formulation instability or poor content uniformity- Characterize the physical and chemical stability of the formulation.- Ensure robust manufacturing processes for consistent dosage forms.
Genetic polymorphism in metabolic enzymes or transporters- Consider genotyping the animal models for relevant metabolic enzymes and transporters.
Inconsistent dosing procedure- Standardize the gavage technique and vehicle volume for oral administration.

Experimental Protocols

Protocol 1: In Vitro Solubility Determination in Biorelevant Media

Objective: To assess the solubility of a novel TB compound in media that simulate the gastrointestinal fluids.

Materials:

  • Test compound

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Fed State Simulated Intestinal Fluid (FeSSIF) powder

  • Phosphate buffer

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Methodology:

  • Prepare Media: Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.

  • Equilibrate: Add an excess amount of the test compound to separate vials containing FaSSIF and FeSSIF.

  • Incubate: Place the vials in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.

  • Sample: After incubation, withdraw an aliquot from each vial.

  • Separate: Centrifuge the aliquots to pellet the undissolved solid.

  • Filter: Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate: Determine the solubility in mg/mL or µM.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a novel TB compound using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Test compound and reference compounds (e.g., propranolol for high permeability, mannitol for low permeability)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical): Perform the reverse transport experiment to assess active efflux.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesExample Application for TB Drugs
Lipid Nanoparticles Increases solubility, protects from degradation, facilitates lymphatic uptake.[4][7]High drug loading, improved stability, potential for targeted delivery.[14][15]Complex manufacturing, potential for instability.Encapsulation of rifampicin to improve oral bioavailability and reduce hepatotoxicity.[4]
Polymeric Micelles Encapsulates hydrophobic drugs in the core, enhancing solubility.[7]Small size, good stability, can be designed for controlled release.Lower drug loading capacity compared to other nanoparticles.Delivery of poorly soluble second-line anti-TB drugs.
Prodrugs Covalent modification to improve physicochemical properties.[10][11]Can enhance solubility, permeability, and metabolic stability.[11][12]Requires efficient in vivo conversion to the active drug.Isoniazid and ethionamide are classic examples of prodrugs used in TB therapy.[11]
Efflux Pump Inhibitors Inhibit the function of efflux pumps that expel drugs from cells.[19][20]Can restore the activity of drugs against resistant strains and increase intracellular drug concentration.[19][22]Potential for drug-drug interactions and toxicity.[19][21]Verapamil has been shown to enhance the activity of bedaquiline against resistant M. tuberculosis.[22]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Strategy Selection cluster_evaluation Evaluation problem Poor In Vivo Efficacy of Novel TB Compound solubility Solubility Assessment (Biorelevant Media) problem->solubility permeability Permeability Assay (e.g., Caco-2) problem->permeability metabolism Metabolism Study (Liver Microsomes) problem->metabolism formulation Formulation Strategies (Nanoparticles, Liposomes) solubility->formulation modification Chemical Modification (Prodrugs) permeability->modification combination Combination Therapy (Efflux Pump Inhibitors) permeability->combination metabolism->modification invitro In Vitro Characterization (Release, Stability) formulation->invitro modification->invitro combination->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo efficacy Improved Efficacy invivo->efficacy

Caption: Experimental workflow for troubleshooting and enhancing the bioavailability of a novel TB compound.

bioavailability_enhancement_pathways cluster_formulation Formulation Approaches cluster_modification Chemical Modification cluster_coadministration Co-administration compound Poorly Bioavailable TB Compound lipid Lipid-Based (Nanoemulsions, SLNs) compound->lipid Improves Solubility polymeric Polymeric Nanoparticles compound->polymeric Controls Release nano Nanosuspensions compound->nano Increases Dissolution Rate prodrug Prodrug Synthesis compound->prodrug Improves Permeability salt Salt Formation compound->salt Increases Dissolution efflux Efflux Pump Inhibitors compound->efflux Reduces Cellular Efflux outcome Enhanced Bioavailability lipid->outcome polymeric->outcome nano->outcome prodrug->outcome salt->outcome efflux->outcome

Caption: Key strategies and their mechanisms for enhancing the bioavailability of TB compounds.

References

Technical Support Center: Managing Hepatotoxicity of Anti-Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hepatotoxicity of anti-tuberculosis (TB) drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary first-line anti-tuberculosis drugs known to cause hepatotoxicity?

A1: The primary first-line anti-TB drugs associated with hepatotoxicity are isoniazid (INH), rifampicin (RIF), and pyrazinamide (PZA).[1][2][3] While ethambutol is also a first-line drug, it is considered less hepatotoxic.[1]

Q2: What are the common in vitro models used to assess the hepatotoxicity of anti-TB drug candidates?

A2: A commonly used in vitro model is the human hepatoma cell line, HepG2.[1][4] These cells are used to evaluate the cytotoxic potential of individual drugs and drug combinations.[1][4] Primary human hepatocytes are considered the gold standard but have limitations in availability and variability.

Q3: What are the typical mechanisms involved in anti-tuberculosis drug-induced liver injury (DILI)?

A3: The mechanisms are complex and often drug-specific. For isoniazid, toxicity is linked to its metabolic activation by enzymes like N-acetyltransferase 2 (NAT2) and cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage.[2] Rifampicin can induce cytochrome P450 enzymes, potentially increasing the toxicity of co-administered drugs like isoniazid.[1] Pyrazinamide's toxicity is also linked to its metabolites.[5] Overall, mitochondrial dysfunction and oxidative stress are common themes in anti-TB DILI.

Q4: What are the key biomarkers to monitor for hepatotoxicity in preclinical studies?

A4: In preclinical in vivo studies, the primary biomarkers to monitor in serum are alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes indicate hepatocellular injury. Alkaline phosphatase (ALP) and total bilirubin are also important markers, particularly for cholestatic injury. Histopathological examination of liver tissue is crucial to assess cellular damage.

Troubleshooting Guides

In Vitro Hepatotoxicity Assays (e.g., MTT Assay using HepG2 cells)

Q: My negative control (untreated cells) shows low viability in the MTT assay. What could be the cause?

A:

  • Cell Seeding Density: The initial number of cells seeded may be too low, leading to poor growth and viability over the course of the experiment.

  • Culture Conditions: Suboptimal culture conditions such as incorrect CO2 levels, temperature, or humidity can stress the cells.

  • Reagent Quality: The quality of the cell culture medium, serum, or other supplements may be poor.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and metabolism.

Q: I am observing high background absorbance in my MTT assay.

A:

  • Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. It is advisable to use a phenol red-free medium during the MTT incubation step.[6]

  • Serum Interference: Components in fetal bovine serum can interfere with the assay. Using a serum-free medium during the MTT incubation is recommended.[6]

  • Contamination: Bacterial or yeast contamination can lead to the reduction of the MTT reagent, causing high background.

  • Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure thorough mixing and consider increasing the incubation time with the solubilization buffer.[6]

Q: The dose-response curve for my test compound is inconsistent or not reproducible.

A:

  • Compound Solubility: The drug candidate may have poor solubility in the culture medium, leading to inaccurate concentrations. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and use appropriate techniques.

  • Cell Plating Inconsistency: Uneven cell distribution in the microplate wells can lead to variable results. Ensure the cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.

In Vivo Hepatotoxicity Studies

Q: I am not observing significant elevations in liver enzymes (ALT/AST) even at high doses of my test compound.

A:

  • Species Differences: The animal model (e.g., rat, mouse) may metabolize the compound differently than humans, leading to a lack of hepatotoxicity.

  • Duration of Study: The duration of the study may be too short to induce detectable liver injury.

  • Route of Administration: The route of administration may not result in sufficient hepatic exposure to the compound.

  • Compound Stability: The compound may be unstable in the formulation or in vivo, leading to lower than expected exposure.

Q: There is high variability in the liver enzyme levels within the same treatment group.

A:

  • Animal Health: Underlying health issues in some animals can affect their response to the drug.

  • Dosing Inaccuracy: Inconsistent dosing can lead to variable exposure and, consequently, variable toxicity.

  • Sample Handling: Improper collection or handling of blood samples can lead to hemolysis, which can affect enzyme measurements.

  • Biological Variability: There is inherent biological variability in animal responses. Ensure a sufficient number of animals per group to achieve statistical power.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of First-Line Anti-Tuberculosis Drugs in HepG2 Cells

DrugConcentration RangeObservationReference
Isoniazid (INH)1–50 mMNo significant cytotoxicity after 24 hours.[1][4]
50–200 mMIncreased cytotoxicity, especially with pre-treatment.[1][4]
Rifampicin (RIF)25–100 µMNo significant cytotoxicity after 24 hours.[1][4]
Pyrazinamide (PZA)1–50 mMNo significant cytotoxicity after 24 hours.[1][4]
50–200 mMIncreased cytotoxicity, especially with pre-treatment.[1][4]

Table 2: In Vivo Hepatotoxicity Model with Anti-Tuberculosis Drugs in Wistar Rats

Drug Combination & DoseDurationKey FindingsReference
INH (100 mg/kg) + RIF (300 mg/kg) + PZA (700 mg/kg)4-8 weeksSuccessful induction of hepatotoxicity with raised ALT, AST, and ALP levels and supporting histopathological changes.[7]

Key Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay in HepG2 Cells
  • Cell Culture:

    • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium. The final solvent concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known hepatotoxic compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Protocol 2: In Vivo Hepatotoxicity Assessment in Rodents
  • Animal Acclimatization:

    • Acclimatize animals (e.g., Wistar rats or BALB/c mice) to the laboratory conditions for at least one week before the experiment.

    • Provide standard chow and water ad libitum.

  • Grouping and Dosing:

    • Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound), with a sufficient number of animals per group (typically 6-8).

    • Administer the test compound and controls via the intended clinical route (e.g., oral gavage) for the specified duration (e.g., 14 or 28 days).

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Sample Collection:

    • At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).

    • Collect the blood in tubes suitable for serum separation.

    • Euthanize the animals and perform a necropsy.

    • Collect the liver, weigh it, and preserve sections in 10% neutral buffered formalin for histopathological analysis.

  • Biochemical Analysis:

    • Centrifuge the blood to separate the serum.

    • Analyze the serum for liver function markers, including ALT, AST, ALP, and total bilirubin.

  • Histopathology:

    • Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A qualified pathologist should examine the slides for any signs of liver damage, such as necrosis, inflammation, steatosis, and fibrosis.

Visualizations

experimental_workflow cluster_invitro In Vitro Hepatotoxicity Assay cluster_invivo In Vivo Hepatotoxicity Study invitro_start Seed HepG2 Cells in 96-well plate invitro_treat Treat with Anti-TB Drug Candidate invitro_start->invitro_treat invitro_incubate Incubate for 24/48/72h invitro_treat->invitro_incubate invitro_assay Perform Cytotoxicity Assay (e.g., MTT) invitro_incubate->invitro_assay invitro_data Measure Absorbance invitro_assay->invitro_data invitro_analysis Calculate Cell Viability (IC50) invitro_data->invitro_analysis invitro_end Hepatotoxicity Profile invitro_analysis->invitro_end invivo_start Acclimatize Rodents invivo_dose Administer Drug Candidate (e.g., 28 days) invivo_start->invivo_dose invivo_monitor Monitor Clinical Signs & Body Weight invivo_dose->invivo_monitor invivo_sample Collect Blood & Liver Tissue invivo_monitor->invivo_sample invivo_biochem Serum Biochemical Analysis (ALT, AST) invivo_sample->invivo_biochem invivo_histo Liver Histopathology invivo_sample->invivo_histo invivo_end Assess Hepatotoxicity invivo_biochem->invivo_end invivo_histo->invivo_end

Caption: Experimental workflow for assessing hepatotoxicity.

inh_hepatotoxicity_pathway INH Isoniazid (INH) NAT2 N-acetyltransferase 2 (NAT2) INH->NAT2 Metabolism Acetyl_INH Acetylisoniazid NAT2->Acetyl_INH Hydrolase Hydrolase Acetyl_INH->Hydrolase Acetylhydrazine Acetylhydrazine Hydrolase->Acetylhydrazine CYP2E1 Cytochrome P450 2E1 (CYP2E1) Acetylhydrazine->CYP2E1 Oxidation Reactive_Metabolite Reactive Metabolite CYP2E1->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury / Necrosis Protein_Adducts->Hepatocyte_Injury Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Hepatocyte_Injury

Caption: Isoniazid metabolic activation and hepatotoxicity pathway.

troubleshooting_logic Start Unexpected Experimental Result Check_Reagents Check Reagent Quality & Preparation Start->Check_Reagents Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Modify_Experiment Modify Experimental Parameters Check_Reagents->Modify_Experiment Reagent Issue Check_Equipment Verify Equipment Calibration & Function Check_Protocol->Check_Equipment Protocol Followed Check_Protocol->Modify_Experiment Protocol Deviation Consult_Literature Consult Literature for Similar Issues Check_Equipment->Consult_Literature Equipment OK Check_Equipment->Modify_Experiment Equipment Issue Consult_Literature->Modify_Experiment Contact_Support Contact Technical Support Consult_Literature->Contact_Support Repeat_Experiment Repeat Experiment Modify_Experiment->Repeat_Experiment Analyze_Data Analyze New Data Repeat_Experiment->Analyze_Data Analyze_Data->Start Unsuccessful Resolved Issue Resolved Analyze_Data->Resolved Successful

Caption: General troubleshooting workflow for experimental issues.

References

Technical Support Center: Lead Optimization of Tuberculosis Inhibitor 7 for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the lead optimization of "Tuberculosis inhibitor 7," an allosteric inhibitor of Mycobacterium tuberculosis fumarate hydratase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of "this compound"?

A1: "this compound" is a selective allosteric inhibitor of Mycobacterium tuberculosis (Mtb) fumarate hydratase (fumarase), an essential enzyme in the tricarboxylic acid (TCA) cycle.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a previously unidentified allosteric site.[1][2] This binding induces a significant conformational change in the enzyme, preventing the simultaneous binding of the substrate, fumarate.[1][3] This allosteric site is not conserved in the human homolog of the enzyme, which allows for selective inhibition of the Mtb enzyme.[1][2]

Q2: Why is targeting fumarate hydratase a promising strategy for new anti-tuberculosis drugs?

A2: Fumarate hydratase is a vulnerable target in M. tuberculosis for several reasons. It is an essential enzyme in the TCA cycle, which is central to the bacterium's metabolism and energy generation.[1] Mtb relies on this pathway for both actively replicating and non-replicating persistent states.[1] Furthermore, the discovery of a selective allosteric site allows for the development of inhibitors that are specific to the bacterial enzyme, minimizing off-target effects on the human homolog.[1][2]

Q3: What are the key challenges in the lead optimization of "this compound"?

A3: A key challenge in targeting Mtb fumarase is its similarity to the human homolog, which has an identical active site.[4] While "this compound" leverages a non-conserved allosteric site, further optimization is needed to improve its potency and pharmacokinetic properties.[4][5] Achieving good cell permeability and avoiding metabolic inactivation are also significant hurdles in developing effective anti-tubercular agents.[6]

Q4: What is the typical starting point for a lead optimization campaign around this inhibitor?

A4: A common starting point is a structure-activity relationship (SAR) study.[4][5] This involves synthesizing analogs of the lead compound with modifications at various positions of the quinazolinone scaffold and evaluating their inhibitory activity against Mtb fumarate hydratase and their whole-cell activity against M. tuberculosis.[6][7]

Troubleshooting Guides

Synthesis and Purification

Q: I am having trouble with the synthesis of quinazolinone-based analogs. What are some common issues?

A: Common issues in the synthesis of quinazolinone derivatives include poor yields, difficulty in purification, and unexpected side reactions. For instance, in multi-step syntheses, ensuring the purity of intermediates is crucial.[8][9] For specific reactions like Sonogashira cross-coupling or amination, optimization of catalysts, ligands, and reaction conditions may be necessary to improve yields and minimize byproducts.[8] Recrystallization or column chromatography are standard purification methods; the choice of solvent system is critical for effective separation.[9]

Q: My purified compound shows low stability. What could be the cause?

A: Some quinazolinone derivatives can be susceptible to degradation. For example, compounds with certain functional groups may be sensitive to light, temperature, or pH. It is also known that some 2-mercapto-quinazolinones can be inactivated by glutathione-dependent adduct formation or oxidation in microsomes.[6] It is advisable to store purified compounds under inert gas, protected from light, and at low temperatures. Characterization by NMR and mass spectrometry immediately after purification can help confirm the integrity of the compound.

Fluorescence-Based Enzymatic Assay

Q: My fluorescence-based assay for fumarate hydratase activity is showing high background noise. What are the potential causes and solutions?

A: High background fluorescence can be a significant issue in fluorescence-based assays.[10] Potential causes include:

  • Autofluorescence of test compounds: Screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths used in the assay.[10]

  • Contaminated reagents: Ensure all buffers and reagents are of high purity and filtered if necessary.

  • Non-specific binding to the microplate: Use low-binding microplates.

  • Assay interference: Some compounds may interfere with the coupling enzymes (e.g., malate dehydrogenase) or the fluorescent reporter system (e.g., resazurin/resorufin).[11][12] It is essential to run counter-screens against the coupling enzymes to identify such off-target effects.[12]

Q: The Z'-factor for my high-throughput screen is consistently low. How can I improve it?

A: A low Z'-factor indicates poor assay quality, often due to high data variability or a small signal window. To improve the Z'-factor:

  • Optimize enzyme and substrate concentrations: Ensure that the enzyme concentration is in the linear range of the assay and that the substrate concentration is appropriate (typically at or near the Km) for detecting inhibition.[11][12]

  • Optimize incubation times: Ensure the reaction has proceeded long enough to generate a robust signal without reaching saturation.

  • Minimize pipetting errors: Use calibrated pipettes and consider automated liquid handling for high-throughput screening to reduce variability.[13]

  • Control for edge effects: Avoid using the outer wells of the microplate or use a water-filled moat to minimize evaporation.

Whole-Cell Assays (MIC Determination)

Q: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my compounds against M. tuberculosis H37Rv. What could be the reason?

A: Inconsistent MIC values can arise from several factors:

  • Inoculum preparation: The density of the bacterial culture used for inoculation must be standardized. A McFarland standard is typically used to ensure a consistent starting bacterial concentration.[14]

  • Compound solubility: Poor solubility of test compounds in the culture medium can lead to inaccurate MIC values. Using a co-solvent like DMSO is common, but its final concentration should be kept low (typically ≤1%) to avoid toxicity to the bacteria.

  • Assay method: Different methods (e.g., broth microdilution, Alamar blue assay) can yield slightly different MIC values.[4][15] Consistency in the chosen method is key.

  • Incubation conditions: M. tuberculosis is a slow-growing bacterium, and MIC assays require long incubation periods (typically 7-14 days). Maintaining consistent temperature and humidity is crucial.

Detailed Experimental Protocols

Fluorescence-Based Fumarate Hydratase Activity Assay

This protocol is adapted from the high-throughput screening assay used to identify "this compound".[11]

Principle: The activity of Mtb fumarate hydratase is measured using a coupled enzyme assay. Fumarate hydratase converts fumarate to L-malate. Malate dehydrogenase (MDH) then oxidizes L-malate to oxaloacetate, reducing NAD+ to NADH. The NADH produced is used by diaphorase to reduce resazurin to the fluorescent product resorufin, which can be monitored fluorometrically. Citrate synthase is included to drive the reaction forward.

Materials:

  • Mtb Fumarate Hydratase (purified)

  • Malate Dehydrogenase (MDH)

  • Citrate Synthase

  • Diaphorase

  • Fumarate

  • NAD+

  • Acetyl-CoA

  • Resazurin

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.01% Brij-35

  • 384-well black, clear-bottom microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a master mix of the coupling enzymes and substrates in the assay buffer. The final concentrations in the well should be approximately:

    • 10 U/mL MDH

    • 1 U/mL Citrate Synthase

    • 0.05 mg/mL Diaphorase

    • 150 µM NAD+

    • 200 µM Acetyl-CoA

    • 50 µM Resazurin

  • Dispense the test compounds and controls (DMSO for negative control, a known inhibitor for positive control) into the microplate wells.

  • Add the purified Mtb fumarate hydratase to each well to a final concentration of approximately 10 nM.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding fumarate to a final concentration of approximately 400 µM.

  • Immediately measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the fumarate hydratase activity. Calculate the percent inhibition for each compound relative to the DMSO control.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[4]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Rifampicin)

Procedure:

  • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO only) and a positive control.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Seal the plates and incubate at 37°C for 7 days.

  • On day 7, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Continue to incubate the plates at 37°C for another 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay using MTT

This protocol describes a common method for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2 or A549).[1][16]

Materials:

  • Human cell line (e.g., A549 lung epithelial cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting the cell viability against the compound concentration.

Data Presentation

Table 1: Structure-Activity Relationship of Fumarate Hydratase Inhibitors

CompoundR1R2IC50 (µM) vs Mtb FumaraseMIC (µg/mL) vs Mtb H37RvCC50 (µM) vs Mammalian Cells
7 HH0.5>50>50
Analog A ClH0.225>50
Analog B OCH3H1.2>50>50
Analog C HCl0.31545
Analog D HBr0.41240

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[4][5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening In Vitro Screening Cascade cluster_invivo In Vivo Evaluation synthesis Analog Synthesis purification Purification (HPLC/Crystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization enzymatic_assay Fumarase Enzymatic Assay (IC50) characterization->enzymatic_assay Test Compounds mic_assay Whole-Cell MIC Assay (Mtb H37Rv) enzymatic_assay->mic_assay cytotoxicity_assay Cytotoxicity Assay (CC50) mic_assay->cytotoxicity_assay pk_studies Pharmacokinetic Studies cytotoxicity_assay->pk_studies Lead Candidates efficacy_model Mouse Efficacy Model pk_studies->efficacy_model

Caption: Experimental workflow for lead optimization of this compound.

signaling_pathway cluster_tca Mtb Tricarboxylic Acid (TCA) Cycle Fumarate Fumarate Malate Malate Fumarate->Malate Fumarate Hydratase Fumarate_Hydratase Fumarate Hydratase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Inhibitor7 This compound Inhibitor7->Fumarate_Hydratase Allosteric Inhibition

Caption: Mechanism of action of this compound on the Mtb TCA cycle.

References

Technical Support Center: Overcoming Poor Cell Permeability of Potential TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor cell permeability of potential tuberculosis (TB) drug candidates.

Troubleshooting Guides

This section addresses specific experimental issues that researchers may encounter.

Issue 1: Inconsistent or Low Permeability Results in Assays

Q: My in vitro permeability assay (e.g., PAMPA, Caco-2) consistently shows low permeability for my compound, despite promising anti-mycobacterial activity in whole-cell screening. What could be the cause and how can I troubleshoot this?

A: This is a common challenge in TB drug discovery. The unique and complex cell envelope of Mycobacterium tuberculosis (Mtb) is significantly different from the membranes used in standard permeability assays.[1][2] Here’s a systematic approach to troubleshooting:

  • Re-evaluate the Assay System: Standard permeability assays may not accurately reflect permeability across the Mtb cell wall.[3] Consider using Mtb-specific permeability assays or models.

  • Investigate Physicochemical Properties: The lipophilicity and molecular size of your compound are critical for crossing the lipid-rich mycobacterial cell wall.[2]

    • Action: Analyze the LogP and molecular weight of your compound. Highly polar or very large molecules often exhibit poor permeability.

  • Assess for Efflux: Your compound might be a substrate for Mtb's efflux pumps, which actively remove it from the cell.[4][5][6]

    • Action: Perform an efflux pump inhibition assay to see if the intracellular concentration of your compound increases in the presence of an efflux pump inhibitor like verapamil or reserpine.[5][7]

  • Consider Compound Stability: The compound may be unstable in the assay medium.

    • Action: Verify the stability of your compound under the experimental conditions using techniques like HPLC.

Issue 2: High Efflux Pump Activity Observed

Q: My ethidium bromide (EtBr) uptake assay indicates high efflux pump activity in my Mtb strain, potentially explaining the low efficacy of my drug candidate. How can I confirm this and what are my next steps?

A: High efflux activity is a significant mechanism of intrinsic and acquired drug resistance in Mtb.[4][6][8]

Confirmation:

  • Use Multiple Efflux Pump Inhibitors (EPIs): Test a panel of EPIs (e.g., verapamil, reserpine, carbonyl cyanide m-chlorophenylhydrazone - CCCP) to see if they potentiate the activity of your drug.[5] A significant decrease in the Minimum Inhibitory Concentration (MIC) of your drug in the presence of an EPI is a strong indicator of efflux.

  • Gene Expression Analysis: Use qRT-PCR to quantify the expression levels of known efflux pump genes in Mtb (e.g., drrA, drrB, Rv2686c-Rv2688c operon) when exposed to your compound.[4] Upregulation of these genes would support the hypothesis that your compound is being effluxed.

Next Steps:

  • Co-administration with an EPI: Explore the possibility of co-administering your drug with a non-toxic EPI to improve its efficacy.[4]

  • Structural Modification: Modify the chemical structure of your compound to make it a poorer substrate for the identified efflux pumps. This often involves altering its charge, size, or hydrophobicity.

  • Alternative Drug Delivery: Encapsulating the drug in a nanocarrier can help it bypass efflux pumps and increase its intracellular concentration.[9][10]

Frequently Asked Questions (FAQs)

Q1: What makes the Mycobacterium tuberculosis cell wall so impermeable to drugs?

A: The Mtb cell wall is a unique and formidable barrier, contributing significantly to its intrinsic drug resistance.[1][11] Its impermeability is due to its complex, multi-layered structure, which includes:

  • Mycolic Acids: A thick, waxy layer of very long-chain fatty acids that forms the outer leaflet of the mycobacterial outer membrane (mycomembrane).[2][11] This layer is highly hydrophobic and restricts the entry of many hydrophilic drugs.

  • Arabinogalactan-Peptidoglycan Complex: This core structure provides rigidity and further limits the passage of molecules.

  • Porins: While Mtb has porins that allow the passage of small hydrophilic molecules, their number and efficiency are lower compared to other bacteria.[12]

Q2: What are the main classes of efflux pumps in M. tuberculosis and what are their roles?

A: Mtb possesses a large number of efflux pumps that can extrude a wide range of antimicrobial agents.[6] The major families include:

  • ATP-Binding Cassette (ABC) Superfamily: These pumps utilize ATP hydrolysis to transport substrates across the membrane. The DrrABC system, for example, is involved in resistance to multiple antibiotics.[4]

  • Major Facilitator Superfamily (MFS): These pumps use the proton motive force to expel drugs.

  • Small Multidrug Resistance (SMR) Family: These are small membrane proteins that also utilize the proton motive force.[6]

  • Resistance-Nodulation-Division (RND) Family: This family of transporters is also involved in drug efflux.

Efflux pumps contribute to low-level intrinsic resistance and can be overexpressed, leading to acquired resistance.[4][8]

Q3: What are some promising strategies to enhance the permeability of TB drug candidates?

A: Several strategies are being explored to overcome the permeability barrier of Mtb:

  • Efflux Pump Inhibition: Co-administration of an efflux pump inhibitor can increase the intracellular concentration and efficacy of anti-TB drugs.[4][5]

  • Novel Drug Delivery Systems (DDS): Encapsulating drugs in nanoparticles, liposomes, or dendrimers can improve their solubility, stability, and uptake by macrophages, the primary host cells for Mtb.[9][10][13][14] This can also help in targeting the drug to the site of infection.

  • Prodrug Approach: Modifying a drug into an inactive prodrug that is more permeable and is later activated inside the mycobacterial cell.

  • Chemical Modification: Optimizing the physicochemical properties of the drug, such as lipophilicity and hydrogen bonding capacity, to favor passage through the mycobacterial cell wall.[2]

Q4: How can I measure the intracellular concentration of my drug candidate in M. tuberculosis?

A: Directly measuring intracellular drug concentration is challenging but crucial. Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method. It involves incubating Mtb with the drug, followed by cell lysis and extraction of the drug for quantification by LC-MS.

  • Radiolabeling: If a radiolabeled version of your compound is available, you can measure its accumulation inside the cells by scintillation counting.

  • Fluorescent Analogs: Synthesizing a fluorescent derivative of your compound can allow for its visualization and quantification within cells using fluorescence microscopy or flow cytometry.

Data Presentation

Table 1: Effect of Efflux Pump Inhibitors on the Minimum Inhibitory Concentration (MIC) of a Hypothetical TB Drug Candidate (Compound X)

Mtb StrainCompound X MIC (µg/mL)Compound X + Verapamil (20 µg/mL) MIC (µg/mL)Compound X + Reserpine (20 µg/mL) MIC (µg/mL)
H37Rv (Wild-Type)1642
Clinical Isolate 13284
Clinical Isolate 264168

This table illustrates how the presence of efflux pump inhibitors can significantly reduce the MIC of a drug, indicating that the drug is a substrate for efflux pumps.

Table 2: Permeability of Selected Anti-TB Drugs

DrugLogPMolecular Weight ( g/mol )Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s)
Isoniazid-0.7137.145.2
Rifampicin4.9822.940.8
Ethambutol-0.3204.313.1
Moxifloxacin1.4401.431.5

This table provides a comparison of the physicochemical properties and permeability of some common anti-TB drugs.

Experimental Protocols

Protocol 1: Ethidium Bromide (EtBr) Uptake Assay for Efflux Pump Activity

This fluorometric assay measures the accumulation of EtBr, a fluorescent substrate of many efflux pumps, inside mycobacterial cells.[12][15]

Materials:

  • Mycobacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution (1 mg/mL stock)

  • Efflux pump inhibitor (EPI) of choice (e.g., verapamil)

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)

Procedure:

  • Harvest mycobacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cell pellet in PBS to an OD₆₀₀ of 0.4.

  • In the 96-well plate, add 100 µL of the cell suspension to each well.

  • Add the EPI to the desired final concentration to the test wells. Add the same volume of PBS to the control wells.

  • Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Immediately place the plate in the fluorometer and measure the fluorescence every 60 seconds for 60 minutes at 37°C.[12]

  • Data Analysis: Plot fluorescence intensity against time. A lower fluorescence reading in the absence of an EPI compared to its presence indicates active efflux of EtBr.

Protocol 2: Luciferase-Based Assay for Intracellular ATP Measurement

This assay quantifies intracellular ATP levels, which can be an indicator of metabolic activity and the energy available for processes like drug efflux.[16][17][18][19]

Materials:

  • Mycobacterial culture

  • ATP Cell Viability Luciferase Assay Kit (contains luciferase, luciferin, and lysis buffer)

  • Luminometer

Procedure:

  • Grow mycobacterial cultures to the desired phase and expose them to the test compound for a specified duration.

  • Harvest a defined number of cells (e.g., 10⁶ CFU) by centrifugation.

  • Wash the cells with PBS.

  • Lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.

  • Add the luciferase-luciferin reagent to the cell lysate. This reagent will produce light in the presence of ATP.

  • Immediately measure the luminescence using a luminometer.

  • Data Analysis: The amount of light produced is directly proportional to the amount of ATP present. Compare the ATP levels of treated cells to untreated controls. A significant drop in ATP levels can indicate a disruption of cellular energy metabolism.

Visualizations

experimental_workflow Experimental Workflow for Investigating Poor Permeability start Start: Drug Candidate with Poor Whole-Cell Activity physchem Assess Physicochemical Properties (LogP, MW, etc.) start->physchem permeability_assay In Vitro Permeability Assay (e.g., PAMPA) start->permeability_assay efflux_assay Efflux Pump Assay (e.g., EtBr Uptake) start->efflux_assay analyze_physchem Analyze Properties: Is compound too large or polar? physchem->analyze_physchem analyze_permeability Analyze Permeability: Is Papp low? permeability_assay->analyze_permeability mic_epi MIC Determination with Efflux Pump Inhibitors efflux_assay->mic_epi analyze_efflux Analyze Efflux: Is efflux activity high? efflux_assay->analyze_efflux analyze_mic Analyze MIC: Does EPI lower MIC? mic_epi->analyze_mic modify_compound Chemical Modification of Compound analyze_physchem->modify_compound Yes stop Conclusion: Compound has poor permeability profile analyze_physchem->stop No analyze_permeability->analyze_efflux Yes analyze_permeability->stop No analyze_efflux->analyze_mic Yes analyze_efflux->stop No analyze_mic->modify_compound Yes dds Use Drug Delivery System (e.g., Nanoparticles) analyze_mic->dds Yes analyze_mic->stop No

Caption: Workflow for troubleshooting poor drug permeability.

mycobacterial_cell_wall Structure of the Mycobacterial Cell Wall cluster_cell_wall Cell Wall mycomembrane Mycomembrane (Mycolic Acids) arabinogalactan Arabinogalactan mycomembrane->arabinogalactan peptidoglycan Peptidoglycan arabinogalactan->peptidoglycan plasma_membrane Plasma Membrane peptidoglycan->plasma_membrane cytoplasm Cytoplasm (Drug Target) plasma_membrane->cytoplasm efflux_pump Efflux Pump cytoplasm->efflux_pump drug_hydrophilic Hydrophilic Drug drug_hydrophilic->mycomembrane Porin Channel drug_lipophilic Lipophilic Drug drug_lipophilic->mycomembrane Passive Diffusion efflux_pump->mycomembrane Drug Expulsion

Caption: Key barriers in the Mtb cell wall.

signaling_pathway Logical Flow for Strategy Selection start Low Intracellular Drug Concentration is_efflux Is the drug an efflux pump substrate? start->is_efflux is_physchem Are physicochemical properties suboptimal? is_efflux->is_physchem No use_epi Strategy: Use Efflux Pump Inhibitor is_efflux->use_epi Yes modify_drug Strategy: Chemical Modification is_physchem->modify_drug Yes use_dds Strategy: Use Drug Delivery System is_physchem->use_dds No use_epi->use_dds modify_drug->use_dds

Caption: Decision tree for enhancing drug permeability.

References

Validation & Comparative

A Comparative Guide to a Novel Tuberculosis Inhibitor and the Frontline Drug Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action, quantitative efficacy, and experimental methodologies for a novel allosteric inhibitor of Mycobacterium tuberculosis fumarate hydratase, herein referred to as "Tuberculosis inhibitor 7," and the established first-line anti-tuberculosis drug, Isoniazid.

I. Mechanisms of Action: A Tale of Two Targets

Isoniazid and this compound employ fundamentally different strategies to exert their antimycobacterial effects. Isoniazid, a long-standing cornerstone of tuberculosis therapy, requires intracellular activation to inhibit a key enzyme in cell wall synthesis. In contrast, this compound represents a novel approach by targeting a central enzyme in the pathogen's energy metabolism through allosteric inhibition.

Isoniazid: Disrupting the Mycolic Acid Synthesis Pathway

Isoniazid is a prodrug that, upon diffusing into Mycobacterium tuberculosis, is activated by the bacterial catalase-peroxidase enzyme, KatG.[1] This activation process generates a reactive isonicotinic acyl radical. This radical then covalently adducts with the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an INH-NAD complex. This complex acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway.[1] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1] The disruption of this vital structural component ultimately leads to bacterial cell death.

This compound: Allosteric Inhibition of Fumarate Hydratase

This compound, with the chemical name [N-(5-(azepan-1-ylsulfonyl)-2-methoxy-phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetamide], targets a central enzyme in the tricarboxylic acid (TCA) cycle, fumarate hydratase.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this molecule acts as an allosteric inhibitor. It binds to a previously unidentified regulatory site on the fumarate hydratase enzyme, distinct from the active site where fumarate is converted to L-malate.[1][2] The binding of two molecules of the inhibitor to this allosteric site induces a significant conformational change in the enzyme. This change alters the shape of the active site, preventing the substrate (fumarate) from binding and thereby inhibiting the enzyme's catalytic activity.[2] By disrupting the TCA cycle, the inhibitor interferes with the bacterium's energy production and essential metabolic pathways.

II. Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action for Isoniazid and this compound.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid.

TB_Inhibitor_7_Mechanism cluster_bacterium Mycobacterium tuberculosis cluster_enzyme Inhibitor7 This compound Allosteric_Site Allosteric Site Inhibitor7->Allosteric_Site Binds to Fumarate_Hydratase Fumarate Hydratase (Homotetramer) Active_Site Active Site TCA_Cycle TCA Cycle Fumarate_Hydratase->TCA_Cycle Key enzyme in Fumarate Fumarate Active_Site->Fumarate Prevents Binding Malate L-Malate Active_Site->Malate Catalytic Conversion Allosteric_Site->Active_Site Induces Conformational Change Fumarate->Active_Site Binds to Energy_Production Energy Production TCA_Cycle->Energy_Production Leads to Cell_Death Inhibition of Growth TCA_Cycle->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

III. Quantitative Data Comparison

The following table summarizes the available quantitative data for Isoniazid and this compound.

ParameterIsoniazidThis compoundReference(s)
Target Enoyl-Acyl Carrier Protein Reductase (InhA)Fumarate Hydratase (allosteric site),[2]
Mechanism Covalent inhibition of mycolic acid synthesisAllosteric inhibition of the TCA cycle,[2]
Minimum InhibitoryConcentration (MIC)vs. M. tuberculosis H37Rv 0.015 - 0.06 µg/mLNot explicitly reported for the parent compound. A derivative showed a whole-cell MIC of 7.5 µM.[2]
Whole-Cell Activityvs. M. tuberculosis H37Rv -35% growth reduction at 250 µM[2]
Biochemical Assay (IC50) -IC50 of a derivative against M. tuberculosis fumarate hydratase: 2.0 µM[2]

IV. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

A. Determination of Minimum Inhibitory Concentration (MIC) for Isoniazid

Method: Broth Microdilution in Middlebrook 7H9 Broth

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Isoniazid is serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A drug-free well serves as a positive control for growth, and an uninoculated well serves as a negative control.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of the mycobacteria.

B. M. tuberculosis Fumarate Hydratase Activity Assay (for this compound)

Method: Fluorescence-Based Coupled Enzyme Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 384-well plate containing 50 mM Tris (pH 8.0), 5 mM MgCl₂, 0.01% Brij 35, 10 U/mL malate dehydrogenase (MDH), 1 U/mL citrate synthase, 150 µM NAD⁺, 200 µM acetyl-CoA, 0.05 mg/mL diaphorase, and 0.05 mM resazurin.

  • Enzyme and Inhibitor Addition: Purified recombinant M. tuberculosis fumarate hydratase is added to the wells. This compound, dissolved in DMSO, is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, fumaric acid.

  • Fluorescence Measurement: The plate is incubated at room temperature, and the fluorescence of resorufin (the product of resazurin reduction) is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence increase. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

C. M. tuberculosis Whole-Cell Growth Inhibition Assay (for this compound)

Method: GFP Reporter Assay

  • Bacterial Strain: A strain of M. tuberculosis H37Rv constitutively expressing Green Fluorescent Protein (GFP) is used.

  • Culture Preparation: The GFP-expressing M. tuberculosis is cultured in Middlebrook 7H9 medium supplemented with appropriate nutrients and antibiotics for plasmid maintenance.

  • Assay Setup: The bacterial culture is diluted and dispensed into a 96-well plate. This compound is added at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated at 37°C.

  • Growth Measurement: Bacterial growth is monitored over several days by measuring the fluorescence of GFP using a plate reader.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the vehicle control wells.

V. Conclusion

Isoniazid and this compound represent two distinct and valuable approaches to combating Mycobacterium tuberculosis. Isoniazid's well-established efficacy stems from its targeted disruption of mycolic acid synthesis, a pathway unique to mycobacteria. However, the emergence of resistance, often through mutations in the activating enzyme KatG, necessitates the development of novel therapeutics.

This compound offers a promising alternative by targeting a central metabolic enzyme, fumarate hydratase, through a novel allosteric mechanism. This mode of action may be less susceptible to pre-existing resistance mechanisms that affect Isoniazid. While the whole-cell activity of the initially identified "inhibitor 7" appears modest, the identification of a novel allosteric site provides a valuable starting point for structure-based drug design and optimization to develop more potent analogs. Further research to improve the whole-cell efficacy and pharmacokinetic properties of this class of inhibitors is warranted to explore their potential as future anti-tuberculosis agents.

References

Unveiling Synergistic Potential: A Comparative Guide to Tuberculosis Inhibitor 7 and First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Exploration into Enhanced Efficacy

The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), is continually challenged by the emergence of drug-resistant strains. This has spurred research into novel therapeutic strategies, including the exploration of synergistic drug combinations to enhance the efficacy of existing treatments. This guide provides a comparative analysis of the potential synergistic effects of a novel compound, "Tuberculosis inhibitor 7," with the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.

This compound has been identified as an allosteric inhibitor of the M.tb fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] While this compound has demonstrated a dose-dependent impact on bacterial growth under aerobic conditions, it is not bactericidal on its own.[1] To date, no specific experimental data has been published on the synergistic interactions between this compound and first-line TB drugs. Therefore, this guide will present a hypothetical framework for potential synergistic mechanisms, supported by illustrative data and experimental protocols from studies on other synergistic TB drug combinations.

Mechanisms of Action: A Foundation for Synergy

Understanding the individual mechanisms of action is crucial to hypothesizing potential synergistic interactions.

This compound: This compound targets fumarate hydratase, an essential enzyme in the TCA cycle of M.tb. By inhibiting this enzyme, this compound disrupts the central carbon metabolism and energy production of the bacterium.[1]

First-Line TB Drugs:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). Activated INH primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3]

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[4][5][6]

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. POA is thought to disrupt membrane potential and interfere with energy production, and may also inhibit fatty acid synthase I and trans-translation.[7][8][9][10]

  • Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[3][11]

Hypothesized Synergistic Mechanisms with this compound

The disruption of the TCA cycle by this compound could potentially create vulnerabilities in M.tb that can be exploited by first-line drugs.

  • With Isoniazid and Ethambutol: By compromising the energy state of the bacterium, this compound could reduce the bacterium's ability to repair or compensate for cell wall damage induced by INH and EMB. This could lead to a more potent bactericidal effect at lower drug concentrations.

  • With Rifampicin: A compromised metabolic state due to TCA cycle inhibition may lead to a reduction in the expression or efficiency of efflux pumps, which can contribute to rifampicin resistance. This could result in higher intracellular concentrations of RIF, enhancing its efficacy.

  • With Pyrazinamide: The activity of PZA is pH-dependent and linked to the bacterium's energy metabolism. By disrupting the TCA cycle, this compound could alter the intracellular pH and further compromise energy production, potentially potentiating the effects of pyrazinoic acid.

Quantitative Analysis of Synergy: Illustrative Data

To assess the synergistic potential of drug combinations, the Fractional Inhibitory Concentration Index (FICI) is commonly calculated from checkerboard assays. A FICI of ≤ 0.5 is typically considered synergistic. The following table presents illustrative FICI data from a study on synergistic combinations of spectinomycin with other antibiotics against M. tuberculosis, demonstrating how such data is presented.

Drug Combination (Illustrative Example) MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
Spectinomycin1006.250.19Synergy
Azithromycin324
Spectinomycin100250.5Synergy
Ketoconazole82
Spectinomycin10012.50.25Synergy
Rifampicin0.1250.0156

This table is for illustrative purposes only and is based on data for spectinomycin combinations, not this compound.[12]

Experimental Protocols for Synergy Assessment

A detailed understanding of the experimental methodologies is critical for the accurate interpretation of synergy data.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess drug synergy.

  • Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted in a 96-well microplate format. One drug is diluted along the x-axis, and the other along the y-axis.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in culture medium.

  • Incubation: The prepared inoculum is added to each well of the 96-well plate containing the drug dilutions. The plate is then incubated at 37°C for 7-14 days.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of each drug, alone or in combination, that inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Visualizing Potential Pathways and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

Synergistic_Mechanism cluster_TB7 This compound cluster_FirstLine First-Line Drug (e.g., Isoniazid) cluster_Cell M. tuberculosis Cell TB7 Tuberculosis Inhibitor 7 Fumarate_Hydratase Fumarate Hydratase (TCA Cycle) TB7->Fumarate_Hydratase Inhibits ATP Reduced ATP Production Fumarate_Hydratase->ATP INH Isoniazid Mycolic_Acid Mycolic Acid Synthesis INH->Mycolic_Acid Inhibits Cell_Wall Compromised Cell Wall Mycolic_Acid->Cell_Wall Cell_Death Synergistic Cell Death ATP->Cell_Death Cell_Wall->Cell_Death

Caption: Hypothesized synergistic mechanism of this compound and Isoniazid.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Drug_Dilution Serial Drug Dilutions (Drug A & Drug B) Checkerboard Checkerboard Assay (96-well plate) Drug_Dilution->Checkerboard Inoculum M.tb Inoculum Preparation Inoculum->Checkerboard Incubation Incubation (7-14 days) Checkerboard->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Interpretation Interpret Synergy FICI_Calculation->Interpretation

Caption: General experimental workflow for assessing drug synergy using a checkerboard assay.

References

A Comparative Analysis of Tuberculosis Inhibitor 7 and Existing Therapies Against Fluoroquinolone-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluoroquinolone-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis control efforts, necessitating the development of novel therapeutics. This guide provides a comparative overview of a promising novel compound, "Tuberculosis inhibitor 7," and current alternative treatments for fluoroquinolone-resistant Mtb. While direct comparative data for this compound against resistant strains remains to be published, this guide synthesizes available preclinical data for this compound class and contrasts it with established and newer anti-tubercular agents.

Introduction to this compound

"this compound" is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative that has demonstrated potent in vitro activity against drug-susceptible M. tuberculosis H37Rv, with a reported 90% minimum inhibitory concentration (MIC90) of 0.63 μM.[1] However, initial studies have indicated that this class of compounds may suffer from poor metabolic stability, showing short half-lives in mouse liver microsomes, which has thus far limited their in vivo efficacy.[2] To date, no studies have been published evaluating the efficacy of this compound specifically against fluoroquinolone-resistant Mtb strains.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of current second-line and novel anti-TB drugs against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) Mtb isolates, many of which are fluoroquinolone-resistant. This data provides a benchmark against which future studies on this compound can be compared.

Table 1: In Vitro Activity of Selected Anti-TB Drugs Against Drug-Resistant M. tuberculosis Isolates [3][4]

DrugResistance CategoryMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Bedaquiline MDR-TB0.060.12
Pre-XDR-TB0.060.12
XDR-TB0.120.5
Delamanid MDR-TB0.0150.03
Pre-XDR-TB0.0150.03
XDR-TB0.0150.06
Linezolid MDR-TB0.250.5
Pre-XDR-TB0.51
XDR-TB132
Clofazimine MDR-TB0.120.25
Pre-XDR-TB0.120.25
XDR-TB0.250.5

Note: Pre-XDR-TB is defined as TB resistant to rifampicin and any fluoroquinolone. XDR-TB is defined as TB that is resistant to rifampicin, any fluoroquinolone, and at least one of bedaquiline or linezolid.[3]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against Mtb.

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Setup: The assay is performed in a 96-well microplate. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the plate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Reading Results: After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[5]

2. Cytotoxicity Assay (e.g., MTS Assay)

This assay is used to evaluate the toxicity of a compound against mammalian cells.

  • Cell Culture: A suitable mammalian cell line (e.g., RAW 264.7 macrophages or HepG2 liver cells) is cultured in the appropriate medium and conditions.[6][7]

  • Assay Setup: Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).[6][7]

  • Cell Viability Measurement: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells metabolize the MTS into a formazan product that can be measured colorimetrically.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[8]

Potential Mechanism of Action and Experimental Workflow

While the specific molecular target of this compound has not been fully elucidated, related imidazopyridine compounds have been shown to target the cytochrome bc1 complex (QcrB), a key component of the electron transport chain, leading to ATP depletion.[9][10]

Below is a diagram illustrating the proposed mechanism of action for the broader class of imidazopyridine anti-tubercular agents.

cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain QcrB QcrB (Cytochrome bc1 complex) ETC->QcrB Electron Flow ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force Bacterial_Growth Bacterial Growth & Survival ATP ATP ATP_Synthase->ATP Synthesis Inhibitor Imidazopyridine Compound (e.g., this compound) Inhibitor->QcrB Inhibition ATP->Bacterial_Growth Energy Source

Caption: Proposed mechanism of action for imidazopyridine anti-tuberculars.

The following diagram outlines a typical experimental workflow for the in vitro evaluation of a novel anti-tubercular compound.

cluster_workflow In Vitro Evaluation Workflow Start Novel Compound Synthesis (e.g., this compound) MIC_Assay MIC Determination (MABA against Mtb H37Rv) Start->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTS on mammalian cells) Start->Cytotoxicity Resistant_MIC MIC against Fluoroquinolone- Resistant Mtb Strains MIC_Assay->Resistant_MIC Selectivity Calculate Selectivity Index (CC₅₀ / MIC) Resistant_MIC->Selectivity Cytotoxicity->Selectivity Intracellular Intracellular Activity Assay (Macrophage infection model) Selectivity->Intracellular Mechanism Mechanism of Action Studies Intracellular->Mechanism

Caption: Experimental workflow for in vitro anti-tubercular compound evaluation.

Conclusion

This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, represents a novel chemical scaffold with potent activity against drug-susceptible Mtb. However, critical data on its efficacy against fluoroquinolone-resistant strains and its in vivo performance are currently lacking. The comparative data on existing and new anti-TB drugs highlight the high bar for new candidates. Future research should prioritize evaluating this compound and optimized analogues against a panel of drug-resistant clinical isolates and addressing the metabolic liabilities of this chemical series to unlock its therapeutic potential.

References

Head-to-Head In Vivo Comparison of Novel Diarylquinoline TB Inhibitors: TBAJ-876 vs. TBAJ-587

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of diarylquinolines, TBAJ-876 and TBAJ-587, demonstrate superior in vivo efficacy over the first-in-class drug bedaquiline, offering promising new avenues for shorter, more effective tuberculosis (TB) treatment regimens. This guide provides a detailed comparison of their preclinical in vivo performance, supported by experimental data and protocols.

This comparison guide synthesizes findings from recent preclinical studies to provide researchers, scientists, and drug development professionals with a direct comparison of two next-generation diarylquinoline (DARQ) inhibitors of Mycobacterium tuberculosis (Mtb). The data presented highlights their potential to overcome limitations of current therapies, including activity against resistant strains.

Executive Summary

TBAJ-876 and TBAJ-587 are novel diarylquinoline compounds designed to improve upon the efficacy and safety profile of bedaquiline, a cornerstone of modern multidrug-resistant TB (MDR-TB) therapy. Both compounds target the Mtb ATP synthase, a critical enzyme for cellular energy production. Preclinical in vivo studies in mouse models of TB have demonstrated that both TBAJ-876 and TBAJ-587 exhibit greater bactericidal activity than bedaquiline, including against Mtb strains with mutations in the Rv0678 gene, a common cause of bedaquiline resistance.[1][2]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of TBAJ-876 and TBAJ-587 in head-to-head and individual studies, showcasing their potent bactericidal effects in mouse models of chronic TB infection.

Table 1: Head-to-Head Comparison of TBAJ-876 and TBAJ-587 in Combination Therapy Against Mtb H37Rv in Mice (4 weeks of treatment)

Treatment Regimen (daily dose, mg/kg)Mean Lung CFU (log10) ± SDReduction in Bacterial Load (log10 CFU) vs. Untreated
Untreated6.58 ± 0.22-
Bedaquiline (25) + PaO4.13 ± 0.252.45
TBAJ-587 (25) + PaO3.25 ± 0.193.33
TBAJ-587 (50) + PaO2.89 ± 0.213.69
TBAJ-876 (6.25) + PaO3.31 ± 0.233.27

PaO: Pretomanid and a novel oxazolidinone (TBI-223). Data adapted from a study comparing next-generation diarylquinolines.[3]

Table 2: Dose-Dependent Efficacy of TBAJ-876 Monotherapy Against Mtb H37Rv in Mice (4 weeks of treatment)

Treatment (daily dose, mg/kg)Mean Lung CFU (log10) ± SDReduction in Bacterial Load (log10 CFU) vs. Untreated
Untreated7.60 ± 0.15-
TBAJ-876 (3.1)4.40 ± 0.203.20
TBAJ-876 (6.25)3.20 ± 0.184.40
TBAJ-876 (12.5)2.40 ± 0.225.20

Data adapted from a study evaluating the bactericidal activity of TBAJ-876.[4]

Experimental Protocols

The following methodologies were employed in the key in vivo studies cited.

Chronic Mouse Model of Tuberculosis
  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the infection studies.

  • Infection: Mice were infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to achieve an initial implantation of approximately 2-3 log10 CFU in the lungs. The infection was allowed to establish for 4 weeks to develop into a chronic state, with a bacterial load of approximately 6-7 log10 CFU in the lungs.

  • Drug Administration: The test compounds (TBAJ-876, TBAJ-587, bedaquiline) and combination agents were administered orally by gavage, once daily, 5 days a week. Drugs were formulated in a vehicle of 0.5% methylcellulose.

  • Efficacy Assessment: At specified time points (e.g., 4 and 8 weeks), cohorts of mice were euthanized, and their lungs were aseptically harvested. The lungs were homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenates were plated on 7H11 agar supplemented with OADC (oleic acid, albumin, dextrose, catalase). The plates were incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) were enumerated to determine the bacterial load.

  • Relapse Studies: To assess the sterilizing activity of the treatments, a subset of mice were held for an additional 12 weeks after the completion of therapy without further treatment. Subsequently, their lungs were cultured to determine the proportion of mice with bacterial relapse.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo efficacy studies of novel TB inhibitors.

experimental_workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy Assessment A Aerosol Infection of BALB/c Mice with Mtb H37Rv B Establishment of Chronic Infection (4 weeks) A->B C Initiate Daily Oral Gavage with Test Regimens B->C Start of Treatment D Treatment Duration (4-8 weeks) C->D E Lung Homogenization & CFU Plating D->E Endpoint 1 F Relapse Assessment (post-treatment) D->F Endpoint 2 G Data Analysis: Compare CFU counts E->G F->G

In vivo efficacy testing workflow for new TB inhibitors.
Signaling Pathway: Inhibition of Mtb ATP Synthase

The diarylquinolines, including TBAJ-876 and TBAJ-587, exert their bactericidal effect by targeting the ε-subunit of the F1F0 ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Inhibition of ATP synthase disrupts the proton motive force and depletes cellular energy levels, leading to bacterial death.

atp_synthase_inhibition cluster_membrane Mycobacterial Inner Membrane atp_synthase F0 (Proton Channel) F1 (ATP Synthesis) protons_in Protons (Low Concentration) Cytoplasm atp_synthase:f0->protons_in atp ATP (Energy) atp_synthase:f1->atp blocked X atp_synthase:f0->blocked protons_out Protons (High Concentration) Periplasmic Space protons_out->atp_synthase:f0 Proton Flow inhibitor TBAJ-876 / TBAJ-587 (Diarylquinolines) inhibitor->atp_synthase Binds to ε-subunit adp_pi ADP + Pi adp_pi->atp_synthase:f1

References

Comparative Analysis of Tuberculosis Inhibitor 7: Cross-Resistance Profiles with Existing TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-resistance profiles of compounds identified as "Tuberculosis inhibitor 7" against established anti-tuberculosis drugs. Due to the identification of at least two distinct molecules named "this compound" in scientific literature, this document will address both: an imidazo[1,2-b]pyridazine derivative and a fumarate hydratase inhibitor. The guide will focus on their mechanisms of action as a basis for predicting cross-resistance and will provide detailed experimental protocols for generating comparative data.

Data Presentation: A Framework for Comparison

Given the limited publicly available cross-resistance data for "this compound," the following table is presented as a template for researchers to populate with their own experimental findings. This structured format allows for a clear and direct comparison of the inhibitory activities of "this compound" against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Drug/CompoundTarget/Mechanism of ActionMIC (μM) vs. H37Rv (Drug-Susceptible)MIC (μM) vs. Isoniazid-Resistant StrainMIC (μM) vs. Rifampicin-Resistant StrainMIC (μM) vs. Fluoroquinolone-Resistant StrainMIC (μM) vs. MDR-TB Strain
This compound (Imidazo[1,2-b]pyridazine) QcrB (Electron Transport Chain)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
This compound (Fumarate Hydratase Inhibitor) Fumarate Hydratase (TCA Cycle)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
IsoniazidInhA (Mycolic Acid Synthesis)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
RifampicinRNA Polymerase (rpoB)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
MoxifloxacinDNA Gyrase (gyrA/B)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
BedaquilineATP Synthase (atpE)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

To generate the data for the comparison table, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strains (H37Rv, resistant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates (sterile, clear bottom)

  • Test compounds and standard TB drugs

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Biosafety cabinet (Class II or III)

  • Incubator at 37°C

Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include control wells: a drug-free control (bacteria only) and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cross-Resistance Testing

To assess cross-resistance, the MIC of "this compound" is determined against a panel of well-characterized drug-resistant M. tuberculosis strains.

Procedure:

  • Follow the REMA protocol described above.

  • For each "this compound" compound, perform the assay using the following strains:

    • A drug-susceptible strain (e.g., H37Rv) as a baseline.

    • An isoniazid-resistant strain (e.g., with a katG or inhA mutation).

    • A rifampicin-resistant strain (e.g., with an rpoB mutation).

    • A fluoroquinolone-resistant strain (e.g., with a gyrA mutation).

    • A multidrug-resistant (MDR) strain.

  • Compare the MIC values obtained for the resistant strains to the MIC value for the susceptible strain. A significant increase in the MIC against a resistant strain suggests potential cross-resistance.

Visualizing Mechanisms of Action and Resistance

The following diagrams, generated using the DOT language, illustrate the cellular pathways targeted by the "this compound" compounds and existing TB drugs.

cluster_imp Imidazo[1,2-b]pyridazine Action Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine QcrB QcrB Imidazo[1,2-b]pyridazine->QcrB inhibits Electron Transport Chain Electron Transport Chain QcrB->Electron Transport Chain part of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis drives

Caption: Mechanism of action of Imidazo[1,2-b]pyridazine derivative.

cluster_fh Fumarate Hydratase Inhibitor Action FH Inhibitor FH Inhibitor Fumarate Hydratase Fumarate Hydratase FH Inhibitor->Fumarate Hydratase inhibits TCA Cycle TCA Cycle Fumarate Hydratase->TCA Cycle enzyme in Energy Metabolism Energy Metabolism TCA Cycle->Energy Metabolism central to

Caption: Mechanism of action of the Fumarate Hydratase inhibitor.

cluster_tb_drugs Established TB Drug Targets Isoniazid Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic Acid Synthesis inhibits Rifampicin Rifampicin RNA Synthesis RNA Synthesis Rifampicin->RNA Synthesis inhibits Fluoroquinolones Fluoroquinolones DNA Replication DNA Replication Fluoroquinolones->DNA Replication inhibits

Caption: Cellular targets of major first- and second-line TB drugs.

cluster_workflow Cross-Resistance Experimental Workflow Prepare Drug Dilutions Prepare Drug Dilutions Inoculate with M. tb Strains Inoculate with M. tb Strains Prepare Drug Dilutions->Inoculate with M. tb Strains Incubate Plates Incubate Plates Inoculate with M. tb Strains->Incubate Plates Add Resazurin Add Resazurin Incubate Plates->Add Resazurin Read MIC Read MIC Add Resazurin->Read MIC Compare MICs Compare MICs Read MIC->Compare MICs

Caption: Experimental workflow for determining cross-resistance.

By utilizing the provided framework and protocols, researchers can systematically evaluate the potential of "this compound" compounds in the context of existing drug resistance, a critical step in the development of new and effective anti-tuberculosis therapies.

comparative analysis of "Tuberculosis inhibitor 7" and bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel investigational agent "Tuberculosis inhibitor 7" and the approved drug bedaquiline reveals distinct mechanisms of action and highlights the ongoing efforts in the development of new anti-tuberculosis therapies. While bedaquiline is a cornerstone of treatment for multidrug-resistant tuberculosis, "this compound" represents a novel approach targeting a different essential pathway in Mycobacterium tuberculosis.

Mechanism of Action

This compound: This compound is an allosteric inhibitor of fumarate hydratase, a crucial enzyme in the tricarboxylic acid (TCA) cycle of Mycobacterium tuberculosis.[1] By binding to an allosteric site, it induces a conformational change in the enzyme, preventing it from carrying out its function in the TCA cycle.[1] This disruption of a central metabolic pathway inhibits bacterial growth.[1]

Bedaquiline: Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis, an enzyme essential for generating cellular energy.[2][3][4][5][6] It specifically binds to the c-subunit of the F0 rotor of ATP synthase, effectively stalling the enzyme and inhibiting ATP synthesis, which leads to bacterial cell death.[2][4]

Efficacy

This compound: In vitro studies have demonstrated that "this compound" can inhibit the growth of Mycobacterium tuberculosis H37Rv.[1][7] Treatment with this inhibitor resulted in a dose-dependent decrease in bacterial growth under aerobic conditions.[1][7] One study reported a minimum inhibitory concentration (MIC90) of 0.63 μM against Mycobacterium tuberculosis.[8] However, it did not show bactericidal effects under the tested conditions.[1] There is currently no available data from clinical trials in humans.

Bedaquiline: Bedaquiline is a potent bactericidal agent against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][5][6] Clinical trials and real-world data have consistently shown that bedaquiline-containing regimens improve sputum culture conversion rates and treatment success rates in patients with multidrug-resistant tuberculosis.[9][10][11] The MIC for bedaquiline against M. tuberculosis typically ranges from 0.002 to 0.06 μg/mL.[5]

Data Presentation

Table 1: Comparison of In Vitro Efficacy

FeatureThis compoundBedaquiline
Target Fumarate Hydratase[1]ATP Synthase[2][3][4][5][6]
MIC90 0.63 μM[8]~0.03 μg/mL[5]
Activity Bacteriostatic (in tested conditions)[1]Bactericidal[3][5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for this compound (Summarized from cited research): The MIC90 for "this compound" against Mycobacterium tuberculosis was determined using a broth microdilution method. The bacteria were cultured in 7H9 medium supplemented with appropriate nutrients. The compound was serially diluted in a 96-well plate, and a standard inoculum of the bacteria was added to each well. The plates were incubated at 37°C, and the MIC90 was defined as the lowest concentration of the compound that inhibited 90% of the bacterial growth, which was measured by fluorescence of a constitutively expressing green fluorescent protein (GFP) after a set incubation period.[1]

Determination of Bedaquiline Efficacy in Clinical Trials (General Protocol): The efficacy of bedaquiline is typically evaluated in randomized, controlled clinical trials. Patients with multidrug-resistant tuberculosis are assigned to receive either a standard background regimen plus bedaquiline or a placebo. The primary efficacy endpoint is often the time to sputum culture conversion, defined as the interval from the start of treatment to the first of two consecutive negative sputum cultures collected at least 25 days apart. Treatment success is also a key outcome, defined as completion of treatment with evidence of cure.[9][10]

Safety and Development Stage

This compound: As an early-stage investigational compound, there is no available information on the safety profile of "this compound" in humans. Preclinical studies would be required to assess its toxicity and pharmacokinetic properties before it could be considered for clinical development.

Bedaquiline: Bedaquiline has a well-characterized safety profile from extensive clinical use. A notable adverse effect is the potential for QT interval prolongation, which requires careful monitoring.[9][10][11] Other reported adverse events include nausea, arthralgia, and headache.[12] Despite these potential side effects, the World Health Organization recommends its use in specific regimens for the treatment of multidrug-resistant tuberculosis due to its proven efficacy.[9][10]

Visualizations

Mechanism_of_Action_Comparison cluster_0 This compound cluster_1 Bedaquiline TCA_Cycle Tricarboxylic Acid (TCA) Cycle Fumarate_Hydratase Fumarate Hydratase TCA_Cycle->Fumarate_Hydratase contains Growth_Inhibition Bacterial Growth Inhibition Fumarate_Hydratase->Growth_Inhibition leads to Inhibitor_7 This compound Inhibitor_7->Fumarate_Hydratase allosterically inhibits ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production required for Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase inhibits Cell_Death Bacterial Cell Death ATP_Production->Cell_Death lack of leads to

Caption: Comparative signaling pathways of this compound and Bedaquiline.

Experimental_Workflow_Comparison cluster_0 This compound (In Vitro MIC Assay) cluster_1 Bedaquiline (Clinical Trial Efficacy) Start_7 Prepare serial dilutions of Inhibitor 7 Inoculate_7 Inoculate with M. tuberculosis Start_7->Inoculate_7 Incubate_7 Incubate at 37°C Inoculate_7->Incubate_7 Measure_7 Measure bacterial growth (e.g., fluorescence) Incubate_7->Measure_7 Determine_MIC_7 Determine MIC90 Measure_7->Determine_MIC_7 Start_B Recruit patients with MDR-TB Randomize_B Randomize to Bedaquiline or Placebo arm Start_B->Randomize_B Treat_B Administer treatment regimens Randomize_B->Treat_B Monitor_B Monitor sputum culture conversion Treat_B->Monitor_B Assess_Outcome_B Assess treatment success Monitor_B->Assess_Outcome_B

Caption: Contrasting experimental workflows for efficacy assessment.

References

Evaluating "Tuberculosis Inhibitor 7" in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents and combination strategies. "Tuberculosis inhibitor 7," a selective allosteric inhibitor of Mtb fumarate hydratase, presents a promising novel mechanism of action. This guide provides a comparative framework for evaluating its potential in combination therapy, summarizing available data and outlining standard experimental protocols for further investigation.

"this compound": A Novel Mechanism of Action

"this compound" is a small molecule that selectively inhibits the fumarate hydratase of M. tuberculosis. This enzyme is a key component of the tricarboxylic acid (TCA) cycle, which is essential for the bacterium's metabolism and survival.[1][2][3] Unlike many existing anti-TB drugs that target cell wall synthesis or DNA replication, this inhibitor acts on a central metabolic pathway.

The inhibitor binds to a previously unidentified allosteric site on the fumarate hydratase enzyme.[2][3][4] This binding induces a conformational change that prevents the substrate from accessing the active site, thereby blocking the enzyme's function.[2][4] This allosteric binding site is not conserved in the human homolog of the enzyme, which provides a basis for its selective activity against Mtb.[2][3]

Current Landscape of TB Combination Therapy

Effective treatment for TB relies on combination therapy to prevent the development of drug resistance and to target different populations of Mtb bacilli.[5] Standard treatment regimens for drug-susceptible TB typically involve a combination of first-line drugs, while drug-resistant TB requires more complex and often more toxic combinations of second-line agents.

Standard Anti-TB Drugs
Drug ClassDrug ExamplesMechanism of Action
First-Line Agents Isoniazid, Rifampicin, Pyrazinamide, EthambutolInhibition of mycolic acid synthesis, inhibition of RNA synthesis, disruption of membrane potential and protein synthesis, inhibition of arabinogalactan synthesis.
Second-Line Agents Fluoroquinolones (e.g., Moxifloxacin), Aminoglycosides (e.g., Amikacin), Polypeptides (e.g., Capreomycin), Bedaquiline, Delamanid, LinezolidInhibition of DNA gyrase, inhibition of protein synthesis, inhibition of protein synthesis, inhibition of ATP synthase, inhibition of mycolic acid synthesis, inhibition of protein synthesis.

Evaluating "this compound" in Combination: Experimental Framework

To date, publically available studies specifically evaluating "this compound" in combination with other anti-TB drugs are limited. However, a well-established framework of in vitro and in vivo experiments is used to assess the potential of any new drug candidate in a combination regimen.

In Vitro Synergy Studies

1. Checkerboard Assay: This method is used to determine the interaction between two or more drugs.[6][7][8][9][10] The minimum inhibitory concentration (MIC) of each drug is determined alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[11]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocol: Checkerboard Assay

  • Prepare a 96-well microtiter plate.

  • Serially dilute Drug A horizontally and Drug B vertically in a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C.

  • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[11]

2. Time-Kill Kinetics Assay: This assay evaluates the bactericidal or bacteriostatic activity of drugs alone and in combination over time.[5][12][13][14][15]

Experimental Protocol: Time-Kill Kinetics Assay

  • Inoculate flasks containing broth medium with a standardized suspension of M. tuberculosis.

  • Add the drugs at predetermined concentrations (e.g., at their MIC).

  • Incubate the flasks at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each flask.[12][15]

  • Perform serial dilutions and plate on solid medium (e.g., Middlebrook 7H11 agar) to determine the number of colony-forming units (CFU)/mL.

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

In Vivo Efficacy Studies

Murine Model of Tuberculosis: The mouse model is the most common in vivo model for evaluating the efficacy of new anti-TB drugs and combination regimens.[16][17][18][19][20]

Experimental Protocol: Murine Model of TB

  • Infect mice (e.g., BALB/c or C57BL/6 strains) with an aerosolized suspension of M. tuberculosis.[16][17]

  • After a pre-treatment period to allow for the establishment of infection, begin treatment with the drug(s) of interest, administered via an appropriate route (e.g., oral gavage).

  • Treatment is typically administered for several weeks.

  • At the end of the treatment period, euthanize the mice and homogenize their lungs and spleens.

  • Plate serial dilutions of the organ homogenates on solid medium to determine the bacterial load (CFU).

  • Compare the CFU counts between treated and untreated groups to assess the efficacy of the treatment.

Data Presentation

As no specific quantitative data for "this compound" in combination therapy is available, the following tables are presented as templates for how such data would be structured.

Table 1: In Vitro Synergy of this compound with First-Line Anti-TB Drugs (Hypothetical Data)

CombinationM. tuberculosis StrainMIC of Inhibitor 7 Alone (µM)MIC of Combination Drug Alone (µg/mL)MIC of Inhibitor 7 in Combination (µM)MIC of Combination Drug in Combination (µg/mL)FICIInteraction
Inhibitor 7 + IsoniazidH37RvXYX'Y'ZSynergy/Additive/Antagonism
Inhibitor 7 + RifampicinH37RvXYX'Y'ZSynergy/Additive/Antagonism
Inhibitor 7 + EthambutolH37RvXYX'Y'ZSynergy/Additive/Antagonism
Inhibitor 7 + PyrazinamideH37RvXYX'Y'ZSynergy/Additive/Antagonism

Table 2: In Vivo Efficacy of this compound in Combination in a Murine Model (Hypothetical Data)

Treatment GroupDosageMean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Untreated Control-AB
Isoniazid10 mg/kgCD
This compound50 mg/kgEF
Isoniazid + this compound10 mg/kg + 50 mg/kgGH

Visualizations

Signaling Pathway of Fumarate Hydratase Inhibition

Fumarate_Hydratase_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Inhibition Allosteric Inhibition Fumarate Fumarate Fumarate_Hydratase Fumarate Hydratase (Mtb Enzyme) Fumarate->Fumarate_Hydratase Substrate Malate Malate Fumarate_Hydratase->Malate Product Blocked_Conversion Fumarate to Malate Conversion Blocked Fumarate_Hydratase->Blocked_Conversion Inhibited Inhibitor_7 Tuberculosis Inhibitor 7 Allosteric_Site Inhibitor_7->Allosteric_Site Binds to Allosteric_Site->Fumarate_Hydratase Induces Conformational Change

Caption: Allosteric inhibition of Mtb fumarate hydratase by this compound.

Experimental Workflow for Evaluating Combination Therapy

Combination_Therapy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison MIC Determine MIC of Individual Drugs Checkerboard Checkerboard Assay (Synergy Testing) MIC->Checkerboard TimeKill Time-Kill Kinetics (Bactericidal Activity) Checkerboard->TimeKill Infection Establish Mtb Infection in Murine Model TimeKill->Infection Promising Combinations Treatment Administer Drug Combinations Infection->Treatment Efficacy Assess Bacterial Load (CFU in Lungs/Spleen) Treatment->Efficacy Compare Compare with Standard Regimens Efficacy->Compare Decision Go/No-Go for Further Development Compare->Decision Safety Assess Toxicity Safety->Decision

Caption: Workflow for preclinical evaluation of anti-TB combination therapies.

Conclusion and Future Directions

"this compound" represents a promising new class of anti-TB agents with a novel mechanism of action. While direct evidence of its efficacy in combination therapy is not yet available, the experimental framework outlined in this guide provides a clear path for its evaluation. Further studies are crucial to determine its potential synergistic, additive, or antagonistic interactions with existing anti-TB drugs. Should these studies demonstrate favorable outcomes, "this compound" could become a valuable component of future combination regimens, particularly for drug-resistant strains of M. tuberculosis.

References

A Comprehensive Guide to Assessing the Bactericidal vs. Bacteriostatic Activity of Novel Tuberculosis Inhibitors: A Case Study of "Tuberculosis Inhibitor 7"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of infectious diseases, particularly tuberculosis, a critical aspect of characterizing a new antimicrobial agent is determining whether its action is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction has profound implications for potential therapeutic applications, combination therapies, and the overall strategy for combating Mycobacterium tuberculosis. This guide provides a framework for this assessment, using the hypothetical "Tuberculosis inhibitor 7" as a case study for comparison against established first-line anti-tuberculosis drugs.

Understanding the Bactericidal vs. Bacteriostatic Dichotomy

A bacteriostatic agent prevents the growth and replication of bacteria, essentially keeping the bacterial population in check and allowing the host's immune system to clear the infection.[1] In contrast, a bactericidal agent actively kills the bacteria, leading to a reduction in the bacterial load.[1] For a persistent and slow-growing pathogen like Mycobacterium tuberculosis, bactericidal drugs are often preferred to shorten treatment duration and reduce the risk of developing drug resistance.

Experimental Protocols for Activity Assessment

To objectively determine the nature of an inhibitor's activity, a series of standardized in vitro experiments are essential. The following protocols are fundamental in mycobacteriology for distinguishing between bactericidal and bacteriostatic effects.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Methodology:

  • Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium, such as Middlebrook 7H9.

  • Drug Dilution: The test compound ("this compound") is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for a defined period, typically 7-14 days for M. tuberculosis.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth, which can be assessed visually or by using a growth indicator like Resazurin.[2][3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Post-MIC Plating: Following the MIC determination, an aliquot from each well that shows no visible growth is plated onto solid agar medium (e.g., Middlebrook 7H10 or 7H11).

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks until colonies are visible.

  • Endpoint Determination: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.

The ratio of MBC to MIC is often used to classify the drug's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time at different drug concentrations.

Methodology:

  • Culture Preparation: A log-phase culture of M. tuberculosis is prepared.

  • Drug Exposure: The culture is exposed to the test compound at various multiples of its MIC (e.g., 1x, 4x, 10x MIC). A no-drug control is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 7, and 14 days), aliquots are taken from each culture.

  • Viable Cell Counting: The number of viable bacteria (colony-forming units, CFU/mL) in each aliquot is determined by plating serial dilutions on agar plates.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal agent will show a significant reduction (typically ≥3-log10) in CFU/mL compared to the initial inoculum, while a bacteriostatic agent will maintain the CFU/mL at or near the initial level.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the quantitative data obtained from these experiments should be summarized in tables. Below are examples of how data for "this compound" could be presented alongside established anti-tuberculosis drugs.

Table 1: MIC and MBC Data for "this compound" and Comparator Drugs against M. tuberculosis

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound (Hypothetical) 0.51.02Bactericidal
Isoniazid0.025 - 0.050.1 - 0.54 - 10Primarily Bactericidal[4][5]
Rifampin0.05 - 0.10.2 - 0.54 - 5Bactericidal[4][6]
Ethambutol1.0 - 5.0> 20> 4-20Bacteriostatic[4][7]
Pyrazinamide20 - 100VariesVariesBactericidal (at acidic pH)

Note: The activity of Pyrazinamide is highly dependent on an acidic pH environment.

Table 2: Summary of Time-Kill Assay Results (Hypothetical Log10 CFU/mL Reduction at 7 Days)

Compound (at 4x MIC)Initial Inoculum (Log10 CFU/mL)Log10 CFU/mL at Day 7Log10 ReductionInterpretation
This compound 6.02.53.5Bactericidal
Isoniazid6.03.03.0Bactericidal
Rifampin6.03.52.5Bactericidal
Ethambutol6.05.80.2Bacteriostatic
No-Drug Control6.07.5-1.5 (Growth)-

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate the experimental processes and the logic behind data interpretation.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare M. tb Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilute Serially Dilute Inhibitor 7 serial_dilute->inoculate incubate_mic Incubate (7-14 days) inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic plate_wells Plate Aliquots from Clear Wells onto Agar read_mic->plate_wells Proceed with wells showing no growth incubate_mbc Incubate (3-4 weeks) plate_wells->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies calc_mbc Calculate MBC (≥99.9% Killing) count_colonies->calc_mbc interpretation Interpret Activity: Bactericidal (MBC/MIC ≤ 4) or Bacteriostatic (MBC/MIC > 4) calc_mbc->interpretation

Caption: Workflow for MIC and MBC determination.

Time_Kill_Curve_Interpretation cluster_plot Time-Kill Curve Analysis Time (Days) Time (Days) Log10 CFU/mL Log10 CFU/mL bactericidal_start bactericidal_end bactericidal_start->bactericidal_end Bactericidal bacteriostatic_start bacteriostatic_end bacteriostatic_start->bacteriostatic_end Bacteriostatic control_start control_end control_start->control_end Growth Control inoculum_start inoculum_end inoculum_start->inoculum_end Initial Inoculum

Caption: Interpreting time-kill curve data.

Caption: Common drug targets in M. tuberculosis.

Conclusion and Implications for Drug Development

For drug development professionals, a compound with these characteristics would be a highly promising lead. Bactericidal drugs are crucial for effective tuberculosis treatment as they can:

  • Lead to faster sputum culture conversion.

  • Potentially shorten the overall duration of therapy.

  • Reduce the likelihood of acquiring drug resistance.

The next steps in the preclinical development of "this compound" would involve assessing its activity against drug-resistant strains, evaluating its efficacy in in vivo models of tuberculosis, and investigating its mechanism of action to understand which of the critical cellular pathways it inhibits. This comprehensive assessment of bactericidal versus bacteriostatic activity is a cornerstone of modern anti-tuberculosis drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Tuberculosis Inhibitor 7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Tuberculosis inhibitor 7 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Chemical Safety Profile

This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, is classified as a non-hazardous substance. Despite this classification, it is imperative to follow standard laboratory safety protocols and to handle the compound with care.

Property Information Reference
GHS Classification Not a hazardous substance or mixture
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA
Chemical Stability Stable under standard ambient conditions

Disposal Procedures

Given its non-hazardous nature, the primary consideration for disposal is the prevention of environmental release.

For Uncontaminated this compound:

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local regulations for chemical waste disposal.

  • Original Container: Whenever possible, dispose of the compound in its original container.

  • Chemical Waste Stream: Dispose of this compound through your institution's designated chemical waste stream for non-hazardous materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and quantity.

For Materials Contaminated with this compound:

For laboratory materials such as personal protective equipment (PPE), pipette tips, and containers that have come into contact with this compound, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Disposal of Materials Potentially Contaminated with Mycobacterium tuberculosis

In a research setting where this compound is used in experiments involving live Mycobacterium tuberculosis, all potentially infectious materials must be decontaminated prior to disposal.

Decontamination and Disposal Protocol:

  • Autoclaving: All cultures, stocks, and other materials confirmed or potentially contaminated with M. tuberculosis must be decontaminated, preferably by autoclaving.[1][2]

  • Incineration: Following decontamination, materials should be incinerated.[1][2] Landfill disposal, even after decontamination, is discouraged.[1][2]

  • Disinfectants: Use disinfectants proven effective against M. tuberculosis for cleaning work surfaces and equipment.[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of materials related to this compound research.

Caption: Decision workflow for the disposal of materials from this compound research.

Signaling Pathway for Inhibition (Hypothetical)

While the precise mechanism of action for this compound is a subject of ongoing research, a hypothetical signaling pathway for its inhibitory effect on Mycobacterium tuberculosis is illustrated below.

G cluster_Mtb Mycobacterium tuberculosis Essential_Process Essential Cellular Process Bacterial_Growth Bacterial Growth & Survival Essential_Process->Bacterial_Growth Leads to Essential_Process->Bacterial_Growth Target_Protein Target Protein/Enzyme Target_Protein->Essential_Process Required for Target_Protein->Essential_Process TB_Inhibitor_7 This compound TB_Inhibitor_7->Target_Protein Inhibits

Caption: Hypothetical mechanism of action for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.